An In-depth Technical Guide to a Chiral Fluorinated Amine: (2R)-1-Fluoropentan-2-amine Hydrochloride
A Note to the Reader: Initial research for the chemical properties of (2R)-1,1-Difluoropentan-2-amine hydrochloride did not yield specific, publicly available data for this compound. To fulfill the spirit of the request...
Author: BenchChem Technical Support Team. Date: March 2026
A Note to the Reader: Initial research for the chemical properties of (2R)-1,1-Difluoropentan-2-amine hydrochloride did not yield specific, publicly available data for this compound. To fulfill the spirit of the request for an in-depth technical guide on a chiral fluorinated amine, this document will focus on the closely related and documented compound, (2R)-1-Fluoropentan-2-amine hydrochloride . This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties and significance.
Introduction: The Strategic Role of Chiral Fluorinated Amines in Modern Drug Discovery
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorine's unique properties, including its small size and high electronegativity, can significantly modulate the physicochemical and pharmacological profiles of a molecule.[1][2] When combined with a chiral center, as seen in (2R)-1-Fluoropentan-2-amine hydrochloride, these molecules become valuable building blocks for creating stereochemically defined pharmaceuticals with improved therapeutic indices.[3][4] This guide provides a detailed examination of the chemical and physical properties of (2R)-1-Fluoropentan-2-amine hydrochloride, a representative example of this important class of compounds.
Physicochemical and Spectroscopic Properties
(2R)-1-Fluoropentan-2-amine hydrochloride is a chiral compound that exists as a solid at room temperature. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents. The protonated amine group makes it more amenable to biological systems and for use in aqueous solutions.
Table 1: Physicochemical Properties of (2R)-1-Fluoropentan-2-amine hydrochloride
While detailed, experimentally derived spectroscopic data for (2R)-1-Fluoropentan-2-amine hydrochloride is not widely available in the public domain, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the influence of the fluorine atom, which will cause splitting of adjacent proton signals (H-F coupling). The proton on the carbon bearing the fluorine (C1) would likely appear as a doublet of multiplets, significantly downfield. The proton on the chiral carbon (C2) would also show complex splitting due to coupling with neighboring protons and the fluorine atom.
¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals corresponding to the pentane backbone. The carbon attached to the fluorine atom (C1) will appear as a doublet with a large one-bond C-F coupling constant. The chiral carbon (C2) will also exhibit a smaller two-bond C-F coupling.
Infrared (IR) Spectroscopy: The IR spectrum is expected to display a strong C-F stretching absorption in the region of 1000-1400 cm⁻¹. Additionally, characteristic N-H stretching vibrations for the primary amine salt will be present, likely in the range of 2400-3000 cm⁻¹ (broad) and N-H bending around 1500-1600 cm⁻¹.
Synthesis and Reactivity
The synthesis of chiral fluorinated amines like (2R)-1-Fluoropentan-2-amine hydrochloride often involves stereoselective methods to ensure the desired enantiomeric purity. A common and effective strategy is the use of N-tert-butylsulfinyl imines.[3] This method offers high stereoselectivity and a broad substrate scope.[3]
Bioisosteric Potential of (2R)-1,1-Difluoropentan-2-amine in Drug Design: A Technical Whitepaper
As the pharmaceutical industry shifts toward higher sp3 character and complex chiral topologies to escape "flatland," the strategic incorporation of fluorinated aliphatic motifs has become a cornerstone of lead optimizat...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical industry shifts toward higher
sp3
character and complex chiral topologies to escape "flatland," the strategic incorporation of fluorinated aliphatic motifs has become a cornerstone of lead optimization. Among these, the difluoromethyl (
−CF2H
) group is uniquely positioned. While traditionally viewed merely as a lipophilic electron-withdrawing group, modern medicinal chemistry recognizes it as a versatile bioisostere capable of profound physicochemical modulation.
This whitepaper explores the bioisosteric utility of (2R)-1,1-difluoropentan-2-amine , a chiral building block that leverages the
−CF2H
moiety to solve critical bottlenecks in pharmacokinetics (PK) and pharmacodynamics (PD). By acting as a Senior Application Scientist, I will dissect the causality behind its physicochemical behavior, detail self-validating experimental workflows for its evaluation, and provide actionable protocols for its integration into drug discovery pipelines.
The Physicochemical Causality of the
−CF2H
Motif
The incorporation of a
−CF2H
group adjacent to a primary amine fundamentally alters the molecule's electronic landscape. According to foundational studies on the [1], the
−CF2H
group exerts two primary effects: strong inductive electron withdrawal (
−I
effect) and the generation of a lipophilic hydrogen bond donor.
pKa Modulation and Membrane Permeability
Standard aliphatic amines (e.g., pentan-2-amine) possess a
pKa
of approximately 10.5. At physiological pH (7.4), they exist almost entirely (>99.9%) in their protonated, ionized state. While this ensures high aqueous solubility, it severely restricts passive membrane permeability, creating a bottleneck for CNS penetration and oral bioavailability.
By replacing the terminal methyl group with a
−CF2H
group to form (2R)-1,1-difluoropentan-2-amine, the highly electronegative fluorine atoms pull electron density away from the adjacent nitrogen lone pair. This inductive effect lowers the
pKa
by roughly 3 units. Consequently, the fraction of the unionized (neutral) species at pH 7.4 increases exponentially, driving passive diffusion across lipid bilayers without sacrificing the essential basicity required for target engagement (e.g., salt-bridge formation in GPCR pockets).
Quantitative Physicochemical Profiling
The table below summarizes the causal relationship between alpha-fluorination and critical ADME properties.
Compound
pKa
(Amine)
logD7.4
% Unionized (pH 7.4)
H-Bond Donors
Primary Metabolic Liability
Pentan-2-amine
~10.5
-0.2
< 0.1%
1 (
−NH2
)
α
-Oxidation, N-dealkylation
(2R)-1-Fluoropentan-2-amine
~9.0
0.5
~2.5%
1 (
−NH2
)
N-dealkylation
(2R)-1,1-Difluoropentan-2-amine
~7.5
1.8
~44.0%
2 (
−NH2
,
−CF2H
)
Sterically/Electronically Shielded
Data synthesis based on established inductive effects of fluoroalkylamines in [2].
Logic flow of pKa modulation and permeability enhancement via alpha-CF2H.
Pharmacodynamics: The Lipophilic Hydrogen Bond Donor
Beyond PK modulation, the
−CF2H
group acts as a unique pharmacodynamic tool. The strong electron-withdrawing effect of the two fluorine atoms renders the remaining carbon-bound proton highly polarized and acidic. As detailed in [3], this allows the
−CF2H
moiety to act as a "lipophilic hydrogen bond donor."
When (2R)-1,1-difluoropentan-2-amine is incorporated into a drug scaffold, the
−CF2H
group can form weak but highly directional hydrogen bonds with backbone carbonyls or side-chain heteroatoms in the target protein's binding pocket. Because this interaction displaces high-energy water molecules from a lipophilic pocket without paying the desolvation penalty of a traditional hydroxyl (
−OH
) group, it often results in a net gain in binding affinity (
ΔG
).
To empirically validate the metabolic advantages of incorporating (2R)-1,1-difluoropentan-2-amine, rigorous in vitro testing is required. Standard alkyl amines are highly susceptible to Cytochrome P450 (CYP)-mediated
α
-oxidation and N-dealkylation. The
−CF2H
group sterically and electronically shields the
α
-carbon, blocking these liabilities.
Below is a Self-Validating Human Liver Microsome (HLM) Stability Protocol . A self-validating system ensures that any observed stability is genuinely due to the molecule's inherent properties, not assay failure.
Objective: Determine the intrinsic clearance (
CLint
) of the difluoro-compound while internally confirming enzymatic viability and ruling out non-CYP degradation.
Reagents:
Human Liver Microsomes (HLM, 20 mg/mL)
NADPH Regenerating System (NRS)
Test Compound: (2R)-1,1-difluoropentan-2-amine derivative (1
μ
M)
Quench Solution: Ice-cold Acetonitrile containing Internal Standard (IS)
Step-by-Step Methodology:
Master Mix Preparation: Prepare a 1.25x HLM master mix in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Maintaining strict pH 7.4 is critical; deviations alter the ionization state of the amine, artificially skewing the compound's partitioning into the lipophilic microsomal membranes.
Pre-Incubation: Aliquot 40
μ
L of the master mix into a 96-well plate. Add 5
μ
L of the test compound or controls. Pre-warm at 37°C for 5 minutes. Causality: Pre-warming ensures that the enzymatic reaction initiates instantly and uniformly upon the addition of the cofactor.
Reaction Initiation: Add 5
μ
L of the NRS to initiate the reaction. For the "No-NADPH" validation arm, add 5
μ
L of blank buffer instead.
Kinetic Quenching: At precisely
t=0,15,30,
and
60
minutes, transfer 10
μ
L of the reaction mixture into 40
μ
L of the Quench Solution. Causality: The organic solvent instantly precipitates the CYP proteins, halting metabolism at exact timepoints to ensure accurate half-life (
t1/2
) calculation.
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.
The Self-Validation Logic Loop:
Validation 1 (Enzyme Viability): Verapamil must show >70% depletion by 60 mins. If not, the microsomes or NADPH are dead.
Validation 2 (Chemical Stability): The "No-NADPH" arm for the test compound must show <5% depletion. If depletion occurs, the compound is chemically unstable in buffer, invalidating the CYP clearance data.
Self-validating in vitro microsomal stability workflow.
Synthetic Incorporation: Amide Coupling Protocol
While late-stage photoredox deoxydifluoromethylation is an emerging technique [4], the most robust method for incorporating (2R)-1,1-difluoropentan-2-amine into a lead series is via direct amide coupling with a carboxylic acid intermediate.
Because the
pKa
of the difluoroamine is lowered, its nucleophilicity is inherently reduced compared to standard alkyl amines. Therefore, highly reactive coupling reagents (like HATU) are required over standard EDC/NHS chemistry.
Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add 1.5 eq of DIPEA. Stir at room temperature for 10 minutes. Causality: Pre-activation forms the highly reactive OAt-ester. Waiting 10 minutes ensures complete conversion before introducing the weakly nucleophilic difluoroamine.
Coupling: Add the (2R)-1,1-difluoropentan-2-amine hydrochloride salt, followed by the remaining 1.5 eq of DIPEA. Causality: The excess DIPEA is critical to fully deprotonate the amine hydrochloride salt, ensuring the nitrogen lone pair is available for nucleophilic attack.
Reaction Monitoring: Stir for 2-4 hours, monitoring by LC-MS.
Workup: Dilute with Ethyl Acetate and wash with 10% aqueous Citric Acid, followed by saturated
NaHCO3
and brine. Causality: The mild acidic wash selectively protonates and removes any unreacted amine into the aqueous layer without hydrolyzing the newly formed amide bond.
Conclusion
The strategic deployment of (2R)-1,1-difluoropentan-2-amine offers medicinal chemists a powerful lever to optimize drug candidates. By understanding the causality of the
−CF2H
group—specifically its ability to lower amine
pKa
, enhance unionized fraction at physiological pH, and act as a lipophilic hydrogen bond donor—researchers can systematically rescue leads plagued by poor permeability or rapid metabolic clearance. When paired with self-validating analytical workflows, this building block is a highly effective tool for modern rational drug design.
References
Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.[Link]
Structure-activity relationship (SAR) of alpha-difluoromethyl amines
Engineering Bioisosteric Precision: Structure-Activity Relationship (SAR) of α -Difluoromethyl Amines in Drug Discovery Introduction: The Strategic Role of the α -Difluoromethyl Group In modern medicinal chemistry, the s...
Author: BenchChem Technical Support Team. Date: March 2026
Engineering Bioisosteric Precision: Structure-Activity Relationship (SAR) of
α
-Difluoromethyl Amines in Drug Discovery
Introduction: The Strategic Role of the
α
-Difluoromethyl Group
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among fluorinated motifs, the
α
-difluoromethyl group (–CF₂H) has emerged as a highly versatile bioisostere. Unlike the fully fluorinated trifluoromethyl (–CF₃) group, which is highly lipophilic and lacks hydrogen-bonding capability, the –CF₂H group acts as a lipophilic hydrogen-bond donor[1]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C–H bond, enabling it to participate in weak hydrogen bonding, effectively mimicking hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups[2].
When positioned alpha (
α
) to an amine, the difluoromethyl group profoundly alters the physicochemical landscape of the molecule. This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of
α
-difluoromethyl amines, exploring their electronic effects, mechanistic applications in suicide inhibition, and the synthetic protocols required to generate them.
Physicochemical Profiling: Causality Behind the SAR
The primary utility of the
α
-CF₂H group in amine-containing drugs stems from its ability to modulate basicity and lipophilicity simultaneously. Understanding the causality behind these shifts is critical for rational drug design.
pKa Modulation via Inductive Effects
Aliphatic amines typically possess a pKa between 9.0 and 10.5, meaning they are heavily protonated (>99%) at physiological pH (7.4). While protonation aids aqueous solubility, it severely restricts passive membrane permeability. The introduction of an
α
-CF₂H group exerts a strong inductive electron-withdrawing effect (
−I
effect) on the nitrogen lone pair. This destabilizes the conjugate acid (the ammonium ion), dramatically lowering the pKa of the amine by approximately 2.5 to 3.5 log units. Consequently, a significant fraction of the drug remains in its neutral, membrane-permeable free-base form at physiological pH.
Lipophilicity and Metabolic Stability
The –CF₂H group increases the overall lipophilicity (logP) of the molecule compared to a standard methyl group, though to a lesser extent than a –CF₃ group[2]. Furthermore, placing a –CF₂H group alpha to an amine sterically and electronically shields the
α
-carbon, effectively blocking cytochrome P450-mediated
α
-oxidation and subsequent N-dealkylation—a common metabolic liability in amine therapeutics.
Table 1: Comparative Physicochemical Data of Substituted Amines
Data represents generalized trends for primary aliphatic amines to illustrate the SAR impact.
Functional Group (
α
-position)
Inductive Effect (
σI
)
Estimated Amine pKa
Relative Lipophilicity (
Δ
logP vs CH₃)
H-Bond Donor Capacity
–CH₃ (Methyl)
+0.01 (Donating)
~10.5
Baseline (0.0)
None
–CH₂F (Monofluoromethyl)
+0.12 (Withdrawing)
~8.5
+0.2
Weak
–CF₂H (Difluoromethyl)
+0.32 (Withdrawing)
~7.0
+0.5 to +0.8
Moderate
–CF₃ (Trifluoromethyl)
+0.40 (Withdrawing)
~5.5
+1.0 to +1.2
None
Mechanistic Case Study: Eflornithine (DFMO) as a Suicide Inhibitor
The most clinically validated application of an
α
-difluoromethyl amine is Eflornithine (
α
-difluoromethylornithine, or DFMO). DFMO is an essential medicine used in the treatment of African trypanosomiasis (sleeping sickness) and is heavily investigated in oncology[3].
DFMO is a classic "suicide inhibitor" (mechanism-based irreversible inhibitor) of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis[4]. The SAR logic here relies entirely on the unique reactivity of the
α
-CF₂H group when subjected to enzymatic catalysis.
The Causality of Irreversible Inhibition
DFMO binds to the ODC active site mimicking the natural substrate, ornithine. ODC utilizes a pyridoxal 5'-phosphate (PLP) cofactor.
Schiff Base Formation: The
α
-amine of DFMO forms a Schiff base with the PLP cofactor.
Decarboxylation: The enzyme catalyzes the decarboxylation of DFMO. The electron-withdrawing CF₂H group stabilizes the resulting carbanion intermediate.
Fluoride Elimination (The "Suicide" Trigger): The intermediate undergoes a rapid elimination of a fluoride ion (
F−
), generating a highly reactive electrophilic difluoromethyl ketimine.
Covalent Trapping: A strictly conserved cysteine residue (Cys-360) in the ODC active site attacks this masked electrophile, forming a permanent covalent bond and irreversibly inactivating the enzyme[5].
Pathway of ODC suicide inhibition by the α-difluoromethyl amine, Eflornithine.
Synthesizing
α
-CF₂H amines requires precise control over highly reactive fluorinated intermediates. Modern methodologies frequently utilize nucleophilic difluoromethylation of imines.
The following protocol outlines the diastereoselective synthesis of an
α
-difluoromethyl amine using a chiral N-tert-butanesulfinyl imine and (difluoromethyl)trimethylsilane (TMSCF₂H) or difluoromethyl phenyl sulfone (PhSO₂CF₂H). This system is self-validating through specific in-process NMR controls.
Lithium hexamethyldisilazide (LHMDS, 1.0 M in THF) (1.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Magnesium turnings and Mercuric chloride (for desulfonylation)
Step-by-Step Methodology:
Carbanion Generation: Purge a flame-dried flask with Argon. Add PhSO₂CF₂H (1.5 mmol) and anhydrous THF (5 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LHMDS (1.5 mL, 1.5 mmol). Stir for 30 minutes to generate the difluoromethyl anion.
Causality Check: The strong base deprotonates the weakly acidic proton of the CF₂H group, stabilized by the adjacent sulfone and fluorine atoms.
Nucleophilic Addition: Dissolve the N-tert-butanesulfinyl aldimine (1.0 mmol) in 2 mL of THF and add dropwise to the -78 °C mixture. Stir for 4 hours, allowing the reaction to slowly warm to -50 °C.
Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL) at -50 °C. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation (In-Process Control): Take a crude ¹⁹F NMR. The CF₂H fluorine atoms will appear as a characteristic doublet of doublets (or AB quartet) between -115 to -125 ppm, with a large geminal F-H coupling constant (
2JFH≈50−55
Hz). The presence of this signal confirms successful carbon-carbon bond formation.
Desulfonylation: Dissolve the crude intermediate in Methanol (10 mL). Add Mg turnings (10 equiv) and a catalytic amount of HgCl₂. Stir at room temperature for 12 hours to cleave the phenyl sulfone group. Filter through Celite and concentrate.
Deprotection: Treat the resulting sulfinamide with 4M HCl in Dioxane (2 mL) for 2 hours at room temperature to cleave the tert-butanesulfinyl auxiliary. Concentrate to yield the pure
α
-difluoromethyl amine hydrochloride salt.
Synthetic workflow for the diastereoselective preparation of α-difluoromethyl amines.
Conclusion
The
α
-difluoromethyl group is a highly privileged scaffold in medicinal chemistry. By acting as a lipophilic hydrogen-bond donor, it allows drug developers to fine-tune the pKa of adjacent amines, enhancing membrane permeability without sacrificing target affinity[2]. Furthermore, as demonstrated by Eflornithine (DFMO), the unique electronic properties of the –CF₂H group can be leveraged to design highly specific, mechanism-based suicide inhibitors[4]. Mastery of the synthetic protocols and SAR logic surrounding
α
-difluoromethyl amines is an essential capability for modern drug discovery programs aiming to optimize challenging pharmacokinetic profiles.
References
Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism
Source: ResearchGate / Journal of Medicinal Chemistry
URL:[Link]
Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines
Source: ResearchGate
URL:[Link]
The mechanism of action of Eflornithine
Source: The Science Snail
URL:[Link]
Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Eflornithine - Wikipedia
Source: Wikipedia
URL:[Link]
A Technical Guide to Assessing the Metabolic Stability of (2R)-1,1-Difluoropentan-2-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Abstract In modern drug discovery, optimizing a compound's pharmacokinetic profile is as critical as enhancing its pharmacodynamic activity. Metabo...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In modern drug discovery, optimizing a compound's pharmacokinetic profile is as critical as enhancing its pharmacodynamic activity. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] The strategic incorporation of fluorine, particularly gem-difluoro groups, into drug candidates is a widely used tactic to block metabolic soft spots and improve stability.[4][5][6] This guide provides a comprehensive framework for evaluating the metabolic stability of a specific chemical class, (2R)-1,1-Difluoropentan-2-amine derivatives. It delves into the mechanistic rationale for their anticipated metabolic pathways, presents detailed, field-proven protocols for in vitro assessment, and outlines the data analysis required to generate actionable insights for drug development programs.
Introduction: The Strategic Imperative of Metabolic Stability
A successful drug candidate must strike a delicate balance between therapeutic efficacy and a favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile.[3] Poor metabolic stability often leads to rapid clearance from the body, necessitating high or frequent dosing, which can increase the risk of off-target effects and poor patient compliance.[1][3] Early-stage assessment of metabolic stability is therefore a cornerstone of efficient drug discovery, allowing for the timely identification and optimization of promising scaffolds while deprioritizing candidates with unfavorable metabolic liabilities.[7][8][9]
The Role of gem-Difluorination:
The substitution of a metabolically vulnerable C-H bond with a robust C-F bond is a classic strategy in medicinal chemistry to enhance metabolic stability.[10][11] The (2R)-1,1-Difluoropentan-2-amine scaffold incorporates a gem-difluoro (CF2) group at the C1 position. This modification is intended to serve several purposes:
Blocking Oxidative Metabolism: The primary metabolic enzymes, Cytochrome P450s (CYPs), are responsible for the majority of oxidative metabolism of foreign compounds (xenobiotics).[4] The CF2 group is electronically and sterically resistant to the hydrogen atom transfer and single electron transfer mechanisms that initiate CYP-mediated oxidation.[4]
Modulating Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity (LogP) and basicity (pKa), which can influence its absorption, distribution, and target engagement.[12]
However, the impact of gem-difluorination is not always predictable and is highly dependent on the overall molecular context.[5][13] Therefore, empirical testing is non-negotiable. This guide details the essential in vitro assays required to characterize the metabolic profile of this specific class of compounds.
Anticipated Metabolic Pathways
While the gem-difluoro group at C1 is expected to be stable, other positions on the (2R)-1,1-Difluoropentan-2-amine core and its derivatives remain susceptible to metabolism. The primary metabolic system in the liver, containing a suite of oxidative enzymes, is the main focus of in vitro studies.[1][14]
Key Metabolic Systems:
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells (hepatocytes).[1][15] They are a rich source of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronyltransferases (UGTs).[2][14] Microsomal stability assays are often the first-line screen due to their simplicity, cost-effectiveness, and high-throughput capability.[14]
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[1][16] Assays using hepatocytes provide a more complete and physiologically relevant picture of hepatic metabolism.[1]
Potential Biotransformations:
For a derivative of (2R)-1,1-Difluoropentan-2-amine, metabolism will likely occur away from the CF2 group. Potential metabolic "soft spots" include:
N-Dealkylation: If the amine is secondary or tertiary, removal of alkyl groups is a common metabolic route.
Oxidative Deamination: Primary amines can be oxidized to an imine, which is then hydrolyzed to a ketone and ammonia.
Aliphatic Hydroxylation: Oxidation of C-H bonds at positions C3, C4, or C5 of the pentyl chain is a highly probable pathway catalyzed by CYP enzymes.[4]
Phase II Conjugation: The primary amine is a potential site for conjugation reactions (e.g., glucuronidation, sulfation) if the appropriate cofactors are present, as they would be in a hepatocyte assay.[2]
The following diagram illustrates a hypothetical metabolic pathway.
Caption: Potential metabolic pathways for the core scaffold.
Experimental Assessment: The Liver Microsomal Stability Assay
The workhorse for early-stage metabolic profiling is the liver microsomal stability assay. This experiment measures the rate at which a compound is depleted over time when incubated with liver microsomes and the necessary cofactors.[16][17]
Causality Behind Experimental Choices
Why Liver Microsomes? They provide a concentrated source of the most common metabolic enzymes (CYPs) responsible for the breakdown of most drugs, offering a robust and reproducible system for initial screening.[1][2]
Why NADPH? The catalytic cycle of CYP450 enzymes is dependent on a continuous supply of electrons, which is provided by the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[4][17] An NADPH-regenerating system is included to ensure the enzymes remain active throughout the incubation.[17] Reactions run without NADPH serve as a negative control to check for non-enzymatic degradation.
Why Multiple Time Points? Measuring the compound concentration at several time points (e.g., 0, 5, 15, 30, 60 minutes) allows for the calculation of a degradation rate. A single time point would not provide this kinetic information.[14]
Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for analysis due to its high sensitivity and specificity, allowing for accurate quantification of the parent compound even in a complex biological matrix.[2][16]
Detailed Step-by-Step Protocol
This protocol is a self-validating system, including controls to ensure the integrity of the results.
Materials:
Test Compounds & Positive Controls (e.g., Propranolol for high clearance, Imipramine for intermediate clearance)
Pooled Human Liver Microsomes (HLM)
Phosphate Buffer (0.1 M, pH 7.4)
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Ice-cold Acetonitrile with Internal Standard (for quenching and analysis)
96-well plates, pipettes, incubator, centrifuge, LC-MS/MS system
Experimental Workflow Diagram:
Caption: Standard workflow for an in vitro microsomal stability assay.
Procedure:
Preparation: Thaw pooled liver microsomes on ice. Prepare working solutions of the test compound and positive controls in phosphate buffer. The final concentration of organic solvent (like DMSO) in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.
Reaction Setup: In a 96-well plate, combine the liver microsomes and the test compound. Include a set of wells that will not receive the NADPH cofactor (-NADPH control). Pre-warm the plate at 37°C for 5-10 minutes.[18]
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the -NADPH controls). The T=0 time point is quenched immediately after adding NADPH.
Incubation: Incubate the plate at 37°C with shaking.
Termination (Quenching): At each subsequent time point (e.g., 5, 15, 30, 60 min), stop the reaction by adding a volume of ice-cold acetonitrile containing an analytical internal standard.[14] This precipitates the microsomal proteins and halts enzymatic activity.
Sample Processing: Centrifuge the plate at high speed (e.g., >3000 x g) to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.[17]
Data Analysis and Interpretation
The primary goal of the assay is to determine the compound's in vitro half-life (t½) and its intrinsic clearance (CLint).[15][16]
Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line is the elimination rate constant (k).
Slope (k) = (ln C₂ - ln C₁) / (t₂ - t₁)
In Vitro t½ = -0.693 / k
A longer half-life indicates greater metabolic stability.[14]
Calculate Intrinsic Clearance (CLint): CLint is the measure of the inherent ability of the liver enzymes to metabolize a drug.[2][8] It is calculated from the half-life and the experimental conditions.
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation)[2]
A lower CLint value signifies better metabolic stability.[14]
Data Presentation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between different derivatives.
Table 1: Hypothetical Metabolic Stability Data for (2R)-1,1-Difluoropentan-2-amine Derivatives
Compound ID
R-Group Modification
In Vitro t½ (min)
CLint (µL/min/mg protein)
Stability Classification
Control-High
Propranolol
8.5
115.2
Low
Control-Low
Verapamil
> 60
< 16.4
High
Parent-001
H
45.2
21.6
Moderate
Deriv-002
4-Chlorophenyl
> 60
< 16.3
High
Deriv-003
3-Methoxypropyl
22.1
44.3
Low
Note: Stability classifications are often project-specific but generally follow CLint thresholds.
Conclusion and Forward Look
This guide outlines a robust, scientifically-grounded methodology for assessing the metabolic stability of (2R)-1,1-Difluoropentan-2-amine derivatives. The liver microsomal stability assay serves as a critical first-pass screen to generate key parameters like in vitro half-life and intrinsic clearance.[19] These data are essential for building structure-activity relationships (SAR) and guiding medicinal chemistry efforts to optimize metabolic stability.
While the gem-difluoro group is designed to block metabolism at a key position, the overall stability of any derivative is dictated by the entire molecular structure.[5] Compounds identified as having high stability in this assay can be progressed to more complex systems, such as hepatocyte stability assays and metabolite identification studies, to build a more complete picture of their metabolic fate before advancing to in vivo pharmacokinetic studies.[7]
References
Frontage Laboratories. Metabolic Stability. Available from: [Link]
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]
Bienta. Metabolic Stability Assay. Available from: [Link]
IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]
DiRocco, D. A., et al. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. Available from: [Link]
Creative Bioarray. Microsomal Stability Assay. Available from: [Link]
Kharasch, E. D. (1996). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology. Available from: [Link]
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
PubMed. (2016, May 15). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Available from: [Link]
MDPI. (2025, April 18). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. Available from: [Link]
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
Wiley Online Library. (2021). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … Available from: [Link]
Royal Society of Chemistry. (2023). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. Available from: [Link]
Merck Millipore. Metabolic Stability Assays. Available from: [Link]
PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Available from: [Link]
De Gruyter. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]
Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Available from: [Link]
DOI. Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Available from: [Link]
Springer. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. Available from: [Link]
ResearchGate. (2026, February 16). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]
Springer Nature. (2022). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. Available from: [Link]
YouTube. (2023, September 12). metabolic stability & determining intrinsic drug clearance. Available from: [Link]
Chiral Fluorinated Pentyl Amine Building Blocks: Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry
Executive Summary The incorporation of fluorine into aliphatic amine scaffolds represents a cornerstone strategy in modern drug design. Specifically, chiral fluorinated pentyl amines offer a unique convergence of structu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into aliphatic amine scaffolds represents a cornerstone strategy in modern drug design. Specifically, chiral fluorinated pentyl amines offer a unique convergence of structural and physicochemical benefits: the pentyl chain provides highly tunable lipophilic bulk for occupying deep hydrophobic pockets, while strategic fluorination modulates amine basicity, enhances metabolic stability, and dictates conformational preferences.
This technical guide provides an in-depth analysis of the causality behind fluorination, critically evaluates state-of-the-art synthetic methodologies, and outlines self-validating experimental protocols for the generation of these high-value building blocks.
The Physicochemical Paradigm: Causality Behind Fluorination
In medicinal chemistry, the decision to fluorinate an aliphatic amine is rarely arbitrary. Unmodified pentyl amines typically possess a high pKₐ (~10.6), rendering them fully protonated at physiological pH. This high degree of ionization often limits passive membrane permeability and can lead to off-target promiscuity (e.g., hERG channel inhibition).
The Inductive Effect and pKₐ Modulation
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). When positioned at the
α
-,
β
-, or
γ
-carbon relative to the amine, fluorine systematically lowers the basicity of the nitrogen lone pair.
β
-Fluorination: A single fluorine at the
β
-position (e.g., 2-fluoropentan-1-amine) typically lowers the pKₐ by 1.5 to 2.0 units.
β,β
-Difluorination: Geminal difluorination can depress the pKₐ by up to 3.5 units, pushing the amine closer to a neutral state at pH 7.4, thereby exponentially increasing the partition coefficient (LogD) and enhancing blood-brain barrier (BBB) penetration.
Conformational Control via the Gauche Effect
Beyond electronics, the highly polarized C–F bond interacts with the vicinal C–N bond. In
β
-fluoroamines, stereoelectronic hyperconjugation (
σC−H→σC−F∗
) strongly favors a gauche conformation between the fluorine and the amine group. This predictable rigidity reduces the entropic penalty upon target binding.
Table 1: Quantitative Physicochemical Shifts in Fluorinated Pentyl Amines
Note: Data represents generalized trends derived from aliphatic fluoroamine profiling.
Scaffold Variant
Calculated pKₐ
LogD (pH 7.4)
Primary Metabolic Vulnerability
Pentan-1-amine
10.6
0.2
High (CYP-mediated N-dealkylation)
(2R)-2-Fluoropentan-1-amine
8.9
0.5
Moderate (Steric shielding at C2)
2,2-Difluoropentan-1-amine
7.3
0.9
Low (Strong C-F bond blocks oxidation)
5,5,5-Trifluoropentan-1-amine
9.8
1.2
Low (
ω
-oxidation completely blocked)
State-of-the-Art Synthetic Methodologies
The synthesis of chiral fluorinated alkylamines has historically been plagued by the inherent incompatibility between electrophilic fluorinating agents and electron-rich alkylamines. Recent breakthroughs have circumvented this via two primary logical pathways: Radical Umpolung Aminofluorination and Asymmetric Hydrogenation of Fluorinated Imines .
A landmark 2022 study demonstrated the direct 1,2-aminofluorination of alkenes using a copper-catalyzed electrophilic amination strategy [1].
The Causality: Standard nucleophilic amination fails because fluoride is a poor nucleophile in the presence of basic amines. By using O-benzoylhydroxylamines as alkylamine precursors and Et₃N·3HF, the system generates an electrophilic aminyl radical cation .
The Mechanism: The Cu-catalyst cleaves the N–O bond of the precursor. Et₃N·3HF serves a dual purpose: it provides the acidic environment necessary to protonate the aminyl radical (preventing unwanted side reactions) and acts as the nucleophilic fluoride source to trap the resulting carbon-centered radical, yielding
β
-fluoroalkylamines.
Manganese-Catalyzed Asymmetric Hydrogenation
For
α
-trifluoromethyl or highly fluorinated chiral amines, the reduction of pre-formed fluorinated imines is the most atom-economical approach. A 2025 breakthrough utilized a Manganese(I) catalyst paired with a chiral ferrocenyl P,N,N ligand [2].
The Causality: Fluorinated imines are highly electrophilic and prone to hydrolysis or oligomerization. The bulky, facially coordinating chiral P,N,N ligand creates a rigid chiral pocket around the Mn center. The hydride transfer occurs via an inner-sphere mechanism, strictly controlling the facial approach of the imine and delivering the chiral fluorinated amine in up to 98% enantiomeric excess (ee).
Logical Workflow of Synthetic Pathways
Caption: Divergent catalytic pathways for the synthesis of fluorinated alkylamines, highlighting intermediate states.
To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis of a
β
-fluoropentyl amine derivative via the umpolung radical strategy [1]. This protocol is designed as a self-validating system, incorporating critical analytical checkpoints.
Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with CuCl (9.9 mg, 0.1 mmol) and the bipyridine ligand.
Causality: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen, which would prematurely terminate the radical initiation step.
Solvent and Substrate Addition: Add 2.0 mL of anhydrous DCM, followed by the 1-pentene derivative. Stir for 5 minutes at room temperature to ensure complexation.
Initiator and Fluoride Addition: Add the O-benzoylhydroxylamine precursor, immediately followed by the dropwise addition of Et₃N·3HF.
Critical Checkpoint: The reaction mixture should transition from a pale yellow to a deep green/blue hue, indicating the active cycling of the Cu(I)/Cu(II) species during N–O bond cleavage.
Thermal Cycling: Seal the tube, remove it from the glovebox, and stir at 50 °C for 16 hours.
Quenching: Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ (5 mL).
Causality: Neutralization of the excess HF is critical before silica gel chromatography to prevent substrate degradation and column etching.
Extraction and Purification: Extract the aqueous layer with EtOAc (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation and Characterization
¹⁹F NMR Spectroscopy: Run a ¹⁹F NMR (unprotonated). A successful
β
-fluorination of a linear pentyl chain will yield a distinct multiplet (due to coupling with adjacent protons) typically situated between -175.0 ppm and -185.0 ppm .
Chiral HPLC: If a chiral ligand was employed, determine the enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralcel OD-H), comparing the retention times against a racemic standard.
Applications in Drug Discovery
Chiral fluorinated pentyl amines are not mere academic curiosities; they are highly sought-after motifs in industrial pipelines:
Kinase Inhibitors: The fluoropentyl chain is frequently used to probe deep, lipophilic allosteric pockets in kinase domains. The fluorine atom can engage in multipolar interactions with backbone amides, anchoring the inhibitor.
CNS Therapeutics: By lowering the pKₐ of the amine, the overall LogD of the drug is optimized for blood-brain barrier penetration, a critical requirement for neurodegenerative disease targets.
Peptidomimetics: Chiral
α
-trifluoromethyl amines act as non-hydrolyzable, sterically demanding bioisosteres for natural amino acids, protecting peptide-based drugs from rapid proteolytic cleavage.
References
Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines
Source: Journal of the American Chemical Society (JACS), 2022, 144(44), 20463-20471.
URL:[Link] [1]
Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation
Source: Organic Letters, 2025, 27(14), 3554-3559.
URL:[Link] [2]
Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022)
Source: National Institutes of Health (NIH) / PMC, 2023.
URL:[Link] [3]
Exploratory
Engineering R-Isomer Specific Fluorinated Aliphatic Amines: A Technical Guide to Asymmetric Synthesis and Pharmacokinetic Optimization
Executive Summary The incorporation of fluorine into aliphatic amine scaffolds represents a cornerstone strategy in modern medicinal chemistry. By strategically placing highly electronegative fluorine atoms adjacent to a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into aliphatic amine scaffolds represents a cornerstone strategy in modern medicinal chemistry. By strategically placing highly electronegative fluorine atoms adjacent to amine functionalities, drug developers can precisely tune the basicity (pKa) of the molecule. This modification increases the proportion of the un-ionized drug at physiological pH, thereby enhancing membrane permeability and oral bioavailability.
However, the spatial arrangement of these atoms is non-trivial. The biological targets of these pharmacophores—be they enzymes, receptors, or ion channels—are inherently chiral. Consequently, the synthesis of R-isomer specific fluorinated aliphatic amines is critical to ensure stereospecific target binding while minimizing off-target toxicity. This whitepaper provides an authoritative guide on the mechanistic rationale behind fluorinated amine design, the physical organic chemistry governing their stability, and highly validated protocols for their enantioselective synthesis.
Before synthesizing a fluorinated amine, one must understand the physical organic chemistry that dictates its survival in vivo. Not all fluorination strategies yield metabolically stable compounds.
As detailed in recent physical organic chemistry perspectives on metabolic stability, 1[1]. This occurs because the nitrogen lone pair can assist in the expulsion of the adjacent fluoride ion. The resulting iminium species quickly hydrolyzes into aldehyde and amine fragments, releasing free fluoride and generating electrophilic metabolites that cause downstream toxicity.
To bypass this, modern drug design focuses on β-fluorinated amines or α-trifluoromethylated amines . These architectures prevent the anti-periplanar orbital alignment required for spontaneous fluoride elimination. Furthermore, the strong electron-withdrawing nature of the fluoroalkyl groups reduces the HOMO energy of the molecule, effectively shielding it from CYP450-mediated oxidative metabolism.
Metabolic pathways of α- vs β-fluorinated aliphatic amines highlighting stability.
Strategies for Enantioselective Synthesis
The synthesis of chiral fluorinated amines has historically relied on diastereoselective couplings with chiral auxiliaries, such as2[2]. While reliable, auxiliary-based methods require stoichiometric amounts of chiral reagents and subsequent cleavage steps.
Catalytic asymmetric hydrogenation of fluorinated ketimines has emerged as the most atom-economical and scalable approach. Recently, earth-abundant transition metals have replaced precious metals (like Pd or Rh). Specifically, 3[3] has demonstrated exceptional capability in furnishing optically active fluorinated amines with up to 98% enantiomeric excess (ee).
Quantitative Comparison of Synthetic Methodologies
The following table summarizes the performance metrics of leading methodologies for synthesizing chiral fluorinated amines.
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of an R-isomer specific α-trifluoromethyl amine via Mn-catalyzed asymmetric hydrogenation. This protocol is designed as a self-validating system: the inclusion of specific additives and rigorous analytical checkpoints ensures that any deviation in causality is immediately detectable.
Workflow for the enantioselective synthesis of R-isomer fluorinated amines.
Step-by-Step Methodology
1. Preparation of the Catalytic System (Glovebox Operations)
Action: In an argon-filled glovebox, charge a reaction vial with the Mn-precatalyst (typically 2-5 mol%), the chiral ferrocenyl P,N,N ligand (e.g., (R,R)-f-amphox), and a strong base such as t-BuOK (10 mol%).
Causality: The base is required to deprotonate the precatalyst, forming the active Mn-hydride species. The bulky chiral ligand creates a sterically demanding pocket that forces the incoming H₂ to add exclusively to the Re face of the imine, dictating the formation of the R-isomer.
2. Substrate Loading and Kinetic Stabilization
Action: Add the fluorinated ketimine substrate (0.2 mmol) dissolved in anhydrous toluene (2.0 mL). Immediately add 50 mg of freshly activated 4 Å molecular sieves (MS).
Causality:4[4]. Fluorinated imines are highly electrophilic and susceptible to trace-water-induced hydrolysis back to the corresponding ketone. The sieves act as a kinetic stabilizer, preserving the imine substrate and ensuring the chiral catalyst can coordinate effectively without competitive inhibition by water.
3. Asymmetric Hydrogenation
Action: Transfer the vial to a high-pressure autoclave. Purge the autoclave with H₂ gas three times, then pressurize to 50 atm. Stir the reaction mixture at 50 °C for 24 hours.
Causality: High pressure ensures sufficient dissolved H₂ concentration in the toluene solvent, driving the catalytic cycle forward and preventing catalyst deactivation pathways that occur in hydrogen-starved environments.
4. Workup and Self-Validation (Analysis)
Action: Carefully vent the H₂ gas. Filter the mixture through a short pad of silica gel, eluting with ethyl acetate, and concentrate under reduced pressure.
Validation Checkpoint 1 (Conversion): Analyze the crude mixture via ¹⁹F NMR. The chemical shift of the CF₃ group in the imine (typically ~ -70 ppm) will shift distinctly in the amine product (typically ~ -75 ppm). Complete disappearance of the imine peak validates 100% conversion.
Validation Checkpoint 2 (Enantiomeric Excess): Purify via flash chromatography and analyze the pure product using Chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralcel OD-H). The integration ratio of the R-isomer peak to the S-isomer peak validates the stereoselectivity (target >95% ee).
Conclusion
The transition from racemic mixtures to R-isomer specific fluorinated aliphatic amines is not merely a regulatory requirement; it is a fundamental pharmacokinetic necessity. By understanding the physical organic chemistry that governs metabolic degradation (e.g., avoiding α-fluorination to prevent iminium formation) and leveraging advanced catalytic systems (like Mn-catalyzed asymmetric hydrogenation), drug development professionals can engineer highly potent, metabolically stable, and stereospecific therapeutics.
References
Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines, Organic Chemistry Frontiers (RSC Publishing),
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines, PMC (NIH),
Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines, CAS,
Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogen
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective, ChemRxiv,
Hydrogen Bonding Capacity of Protonated Difluoro Amines: A Mechanistic Guide for Drug Design
Executive Summary The incorporation of fluorine into aliphatic amines represents one of the most powerful, yet counterintuitive, bioisosteric strategies in modern medicinal chemistry. While it is widely understood that t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into aliphatic amines represents one of the most powerful, yet counterintuitive, bioisosteric strategies in modern medicinal chemistry. While it is widely understood that the strong electron-withdrawing nature of a gem-difluoro (
CF2
) group significantly decreases the basicity (pKa) of an adjacent amine, the secondary consequence of this modification is often overlooked: when protonated, these difluoro amines exhibit a dramatically enhanced hydrogen bond donor (HBD) capacity.
This whitepaper provides an in-depth technical analysis of the causality behind this phenomenon, supported by quantitative data, self-validating experimental protocols, and strategic applications for optimizing target engagement and Central Nervous System Multiparameter Optimization (CNS MPO) scores.
Mechanistic Foundations: The Fluorine Paradox in Amines
To leverage fluorinated amines in drug development, researchers must understand the thermodynamic and electrostatic causality governing their behavior.
Inductive Basicity Reduction
The introduction of a gem-difluoro group near an amine center exerts a profound
−I
(inductive) effect through the
σ
-bond framework[1]. This pulls electron density away from the nitrogen lone pair, stabilizing the neutral amine and making it significantly less basic. For instance, the pKa of unfluorinated ethylamine is approximately 10.6, whereas the pKa of 2,2-difluoroethylamine drops to roughly 7.09[2]. Similarly, the cyclic amine piperidine (pKa ~11.2) sees a basicity reduction to ~7.4 upon 3,3-difluorination[3].
N-H Bond Polarization and the "pKa Slide Rule"
The paradox emerges when the difluoro amine enters a microenvironment (such as an acidic cellular compartment or a specific receptor binding pocket) where it becomes protonated. The resulting ammonium ion bears a formal positive charge, which is highly destabilized by the adjacent electron-withdrawing fluorine atoms.
To compensate for this extreme electron deficiency, the nitrogen atom strongly polarizes the adjacent N-H bonds, drawing electron density away from the hydrogen atoms. This renders the protons highly Brønsted acidic. According to the "pKa Slide Rule" , as the Brønsted acidity of a hydrogen bond donor increases, the resulting hydrogen bond with an acceptor gains significant covalent character[4]. Consequently, the protonated difluoro amine forms shorter, tighter, and thermodynamically stronger hydrogen bonds than its non-fluorinated counterpart. This phenomenon has led to the classification of
CF2H
and related fluorinated amine motifs as highly effective "lipophilic hydrogen bond donors"[5].
Thermodynamic equilibrium and receptor engagement of protonated difluoro amines.
Quantitative Analysis: Basicity vs. H-Bond Donor Capacity
The strategic advantage of difluoro amines lies in their dual nature: they maintain high lipophilicity at physiological pH (due to the lowered pKa increasing the neutral fraction) while delivering superior HBD strength when protonated in the binding pocket.
Note: HBD capacity is a relative metric derived from NMR chemical shift perturbation studies and computational interaction energies.
Experimental Workflows: Quantifying the Fluorine Effect
To utilize these motifs effectively, researchers must rigorously quantify both the macroscopic pKa shift and the microscopic HBD capacity. The following protocols are designed as self-validating systems to ensure scientific integrity.
Protocol 1: Potentiometric Determination of Amine pKa
Objective: To accurately measure the macroscopic pKa shift induced by gem-difluoro substitution.
Sample Preparation: Dissolve 2.0 mmol of the difluoro amine (e.g., 3,3-difluoropiperidine) in 50 mL of standardized 0.1 M KCl solution to maintain a constant background ionic strength.
Acidification: Add 0.1 M HCl dropwise until the solution reaches pH 2.0, ensuring complete protonation of the amine to its ammonium salt.
Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere at a constant temperature of 298 K. Record the pH after each 0.1 mL addition.
Data Analysis: Plot the first derivative of the titration curve (
dpH/dV
) to identify the equivalence point. Extract the pKa from the half-equivalence point.
Self-Validation: Immediately perform a reverse titration using 0.1 M HCl. Causality Check: Hysteresis between the forward and reverse curves indicates
CO2
contamination or compound degradation. Perfectly overlapping curves validate the thermodynamic stability and accuracy of the measurement.
Protocol 2: NMR-Based Quantification of HBD Capacity
Objective: To measure the HBD strength of the protonated difluoro amine via chemical shift perturbation.
Salt Preparation: Convert the difluoro amine to its hydrochloride salt using 1.0 M HCl in ether, followed by recrystallization to ensure >99% purity.
Sample Matrix: Dissolve the amine salt in anhydrous
CDCl3
to a final concentration of 10 mM. Causality Check:
CDCl3
is chosen as a non-competing, low-polarity solvent to isolate solute-solute hydrogen bonding interactions without solvent interference.
Titration Series: Prepare 10 NMR tubes. To each, add the 10 mM amine salt solution and increasing equivalents of a standard hydrogen bond acceptor (e.g., DMSO-
d6
), ranging from 0 to 2.0 M.
Acquisition: Acquire
1H
-NMR spectra for each sample at a strictly controlled temperature (298 K). Track the chemical shift (
δ
) of the N-H protons.
Data Analysis: Calculate the change in chemical shift (
Δδ=δobserved−δfree
). Fit the data to a 1:1 binding isotherm equation to extract the association constant (
Ka
).
Self-Validation: Plot
Δδ
against [DMSO-
d6
]. A hyperbolic saturation curve confirms specific 1:1 hydrogen bonding. A linear or non-saturating curve suggests non-specific solvent effects, invalidating the HBD measurement. An
R2>0.98
is required for protocol validation.
Step-by-step NMR titration workflow for quantifying hydrogen bond donor capacity.
Strategic Applications in Drug Development
The integration of protonated difluoro amines is particularly valuable in neuropharmacology and oncology, where balancing membrane permeability with target affinity is notoriously difficult.
For example, in the development of dopamine 4 receptor (D4R) antagonists, researchers utilized the 3,3-difluoropiperidine scaffold to modulate the pKa of the basic nitrogen[6]. By lowering the pKa to ~7.4, the fraction of the neutral, lipophilic species at physiological pH increased, drastically improving the CNS MPO score and allowing the drug to cross the blood-brain barrier. Once inside the receptor pocket, the protonated fraction engaged the target's hydrogen bond acceptors with exceptionally high affinity due to the polarized N-H bonds, resulting in highly potent, CNS-penetrant tool compounds[6].
By understanding the causality between inductive electron withdrawal, pKa suppression, and N-H bond polarization, drug development professionals can rationally deploy difluoro amines to break traditional Lipinski-driven compromises between permeability and potency.
References
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - ACS Publications - 1[1]
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC - NIH - 5[5]
Predicting Hydrogen-Bond Strengths from Acid−Base Molecular Properties. The pKa Slide Rule - ResearchGate - 4[4]
Application Note: Advanced Amide Coupling Strategies for (2R)-1,1-Difluoropentan-2-amine
Executive Summary The synthesis of fluorinated pharmaceuticals often requires the incorporation of deactivated amine building blocks. (2R)-1,1-Difluoropentan-2-amine presents a unique synthetic challenge: while its (2R)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of fluorinated pharmaceuticals often requires the incorporation of deactivated amine building blocks. (2R)-1,1-Difluoropentan-2-amine presents a unique synthetic challenge: while its (2R) stereocenter is generally stable under basic conditions, the adjacent gem-difluoromethyl (-CF₂H) group severely attenuates the nucleophilicity of the primary amine. Standard peptide coupling conditions (e.g., EDC/HOBt at room temperature) typically result in poor conversions or complete reaction failure.
This application note provides a comprehensive guide to selecting and executing high-efficiency amide coupling protocols tailored specifically for (2R)-1,1-Difluoropentan-2-amine, balancing the need for powerful acid activation with the preservation of stereochemical integrity in the carboxylic acid partner.
Mechanistic Rationale: The gem-Difluoro Effect
To understand the causality behind the required experimental conditions, one must analyze the electronic environment of the amine. In a standard alkyl amine, the conjugate acid pKₐ is approximately 10.5, and the nitrogen lone pair is highly available for nucleophilic attack.
The introduction of a gem-difluoro group exerts a powerful electron-withdrawing inductive (-I) effect[1]. This pulls electron density away from the nitrogen atom, dropping the pKₐ of the conjugate acid to approximately 5.5–6.5 (analogous to trifluoroethylamine)[2]. Consequently:
Reduced Nucleophilicity: The amine lone pair is tightly held, drastically reducing the rate of nucleophilic attack on standard activated esters.
Requirement for Hyper-Activation: The carboxylic acid must be converted into a highly electrophilic species (e.g., an OAt-active ester, a mixed anhydride, or an acid chloride)[3].
Kinetic Adjustments: Elevated temperatures (40–60 °C) and extended reaction times are frequently necessary to drive the reaction to completion.
Coupling Reagent Selection Matrix
Selecting the correct coupling reagent depends entirely on the nature of the carboxylic acid partner. The table below summarizes the quantitative and qualitative data for the most effective reagent systems when coupling deactivated fluorinated amines[4][5].
Coupling System
Activation Intermediate
Relative Reactivity
Epimerization Risk (Acid Partner)
Optimal Use Case
HATU / DIPEA
OAt-Active Ester
Very High
Moderate
Standard starting point for deactivated amines; non-chiral acids.
COMU / Collidine
Oxyma-Active Ester
Very High
Low
Green chemistry alternative to HATU; highly hindered substrates.
T3P / Pyridine
Mixed Anhydride
High
Very Low
Acid partners with sensitive α-stereocenters; scale-up routes.
Acid Chloride
Acyl Chloride
Extreme
High
Exceptionally hindered acids where all standard reagents fail.
Workflow: Decision Tree for Reagent Selection
To ensure a self-validating and logical approach to reaction design, follow the decision matrix below. This workflow prioritizes yield and stereochemical preservation.
Figure 1: Decision matrix for selecting amide coupling conditions with deactivated fluorinated amines.
Validated Experimental Protocols
The following protocols are designed with (2R)-1,1-Difluoropentan-2-amine as the limiting reagent (1.0 equivalent), assuming it is the high-value chiral building block.
HATU generates a highly reactive 7-azabenzotriazole (OAt) ester[3]. Because the fluorinated amine is a poor nucleophile, pre-activation of the acid is mandatory to prevent the amine from competing for the coupling reagent or degrading it.
Reagents:
(2R)-1,1-Difluoropentan-2-amine: 1.0 eq
Carboxylic Acid: 1.2 eq
HATU: 1.3 eq
DIPEA (N,N-Diisopropylethylamine): 3.0 eq
Solvent: Anhydrous DMF or NMP (0.2 M)
Step-by-Step Procedure:
Pre-activation: In a flame-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 2 minutes[3].
Add HATU (1.3 eq) in one portion. Stir the reaction mixture at room temperature for exactly 3–5 minutes. A color change to pale yellow/orange indicates the formation of the OAt-active ester. Do not exceed 5 minutes to avoid degradation of the active ester.
Coupling: Add (2R)-1,1-Difluoropentan-2-amine (1.0 eq) dropwise or in a single portion.
Heating: Warm the reaction to 40–50 °C. The deactivated nature of the amine often requires mild heating to achieve >95% conversion.
Monitoring & Workup: Monitor via LC-MS. Upon completion (typically 2–4 hours), quench with 5% aqueous NaHCO₃. Extract with EtOAc, wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), water, and brine. Dry over Na₂SO₄ and concentrate.
Propylphosphonic anhydride (T3P) is an exceptional reagent that activates the acid via a mixed anhydride intermediate. It is highly recommended when the carboxylic acid partner contains an epimerization-prone α-stereocenter[4].
Reagents:
(2R)-1,1-Difluoropentan-2-amine: 1.0 eq
Carboxylic Acid: 1.2 eq
T3P (50% w/w solution in EtOAc or DMF): 2.0 eq
Pyridine (or 2,6-Lutidine): 4.0 eq
Solvent: EtOAc or DMF (0.2 M)
Step-by-Step Procedure:
In a dry flask, dissolve the carboxylic acid (1.2 eq) and (2R)-1,1-Difluoropentan-2-amine (1.0 eq) in the chosen solvent.
Add Pyridine (4.0 eq). Pyridine acts as both a base and a nucleophilic catalyst, accelerating the reaction while suppressing oxazolone formation (the primary pathway for epimerization).
Cool the mixture to 0 °C and add the T3P solution (2.0 eq) dropwise[4].
Remove the ice bath and heat the reaction to 60 °C. T3P couplings with deactivated amines are notoriously sluggish at room temperature.
Workup: T3P byproducts are entirely water-soluble. Once complete (LC-MS), dilute with EtOAc and wash extensively with water (3x) and brine. The resulting crude is often pure enough to bypass column chromatography.
If the carboxylic acid is heavily sterically hindered (e.g., a quaternary α-carbon) and HATU fails, the acid must be converted to an acid chloride.
Reagents:
(2R)-1,1-Difluoropentan-2-amine: 1.0 eq
Carboxylic Acid: 1.5 eq
Oxalyl Chloride: 2.0 eq
Catalytic DMF: 2 drops
Triethylamine (Et₃N): 3.0 eq
Solvent: Anhydrous DCM (0.1 M)
Step-by-Step Procedure:
Activation: Dissolve the carboxylic acid in anhydrous DCM at 0 °C. Add 2 drops of DMF, followed by the slow dropwise addition of Oxalyl Chloride. Stir for 2 hours at room temperature until gas evolution ceases.
Concentrate the mixture in vacuo to remove all excess oxalyl chloride and HCl. Redissolve the crude acid chloride in anhydrous DCM.
Coupling: In a separate flask, dissolve (2R)-1,1-Difluoropentan-2-amine (1.0 eq) and Et₃N (3.0 eq) in DCM at 0 °C.
Slowly cannulate the acid chloride solution into the amine solution. Allow to warm to room temperature and stir for 2 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry, and concentrate.
References
ChemRxiv (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. Discusses the severe reduction in amine nucleophilicity caused by adjacent difluoro groups. Available at:[Link][1]
HMN-214 (2025). HATU Peptide Coupling: Precision Amide Bond Formation Reagent. Details the critical pre-activation steps required for HATU-mediated couplings with deactivated nucleophiles. Available at:[Link][3]
AMRI / Ribbitt (2025). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Outlines the mechanistic advantages of T3P for minimizing epimerization and overcoming difficult coupling barriers. Available at:[Link][4]
ACS Organic Process Research & Development (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Comprehensive review of coupling reagents including HATU, COMU, and their respective active ester intermediates. Available at:[Link][5]
National Institutes of Health (NIH) / PMC (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Highlights the synthetic challenges and pKa shifts associated with fluoroalkylamines in amide synthesis. Available at:[Link][2]
Application Notes and Protocols for Reductive Amination Techniques Using Chiral Difluoro Amines
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Rising Prominence of Chiral Difluoro Amines in Medicinal Chemistry The strategic incorporation...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of Chiral Difluoro Amines in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The gem-difluoro (CF2) group, in particular, is a valuable bioisostere for carbonyls, ethers, and other functional groups, capable of enhancing metabolic stability, binding affinity, and membrane permeability.[2] When this functionality is combined with a chiral amine, it unlocks access to a vast chemical space of novel therapeutics with potentially improved efficacy and safety profiles. Chiral amines are fundamental building blocks in the synthesis of a significant portion of pharmaceuticals, and their stereochemistry is often critical for biological activity.[3][4] This guide provides an in-depth exploration of reductive amination as a key synthetic strategy for the elaboration of chiral difluoro amines, offering both foundational knowledge and actionable protocols for the research and drug development professional.
The Strategic Value of Reductive Amination
Reductive amination is a robust and versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion.[3][5][6] Its appeal in pharmaceutical synthesis lies in its operational simplicity, broad substrate scope, and the frequent ability to perform it as a one-pot reaction, which is both efficient and atom-economical.[3][7]
The general mechanism proceeds in two main stages:
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.
Reduction: A reducing agent, ideally one that is selective for the imine/iminium ion over the starting carbonyl compound, delivers a hydride to the electrophilic carbon, yielding the final amine product.
Caption: A simplified workflow of the reductive amination process.
Causality Behind Experimental Choices: The Impact of the Difluoro Group
The presence of the α,α-difluoro moiety on the chiral amine introduces specific electronic considerations that must be addressed in the experimental design. The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity and nucleophilicity of the amine nitrogen. This can have two primary consequences:
Slower Imine Formation: The initial nucleophilic attack of the difluoro amine on the carbonyl carbon may be sluggish compared to its non-fluorinated counterparts. To overcome this, the reaction may require slightly elevated temperatures, longer reaction times, or the use of a Lewis acid co-catalyst to activate the carbonyl group.
Increased Imine Electrophilicity: Once formed, the imine will be more electrophilic due to the inductive effect of the CF2 group. This is advantageous for the subsequent reduction step, as it can increase the rate of hydride attack.
The Reducing Agent of Choice: Sodium Triacetoxyborohydride
For the reductive amination of valuable and often sensitive substrates like chiral difluoro amines, sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent.[8][9]
Why NaBH(OAc)₃ is preferred:
Mildness and Selectivity: It is a mild reducing agent that readily reduces iminium ions but is significantly slower to react with aldehydes and ketones.[9][10] This selectivity allows for a one-pot procedure where the reducing agent can be present from the start of the reaction without significant consumption by the starting carbonyl compound.[9]
Broad Functional Group Tolerance: It is compatible with a wide range of functional groups that might be present in complex drug intermediates.[9]
Reduced Toxicity: Compared to other reagents like sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ and its byproducts are less toxic.[11]
Reducing Agent
Advantages
Disadvantages
Common Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Mild, highly selective for imines/iminium ions, allows for one-pot reactions, broad functional group tolerance.[9]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral α,α-difluoro amine (1.0 eq) and the aldehyde (1.0 - 1.2 eq).
Dissolve the starting materials in anhydrous DCE or DCM (approximately 10-20 mL per mmol of the limiting reagent).
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The reduced nucleophilicity of the difluoro amine may necessitate this pre-stirring time.
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution (hydrogen) may occur.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired chiral amine.
Protocol 2: Reductive Amination of a Chiral α,α-Difluoro Amine with a Ketone (with Acetic Acid Catalyst)
Rationale for Acetic Acid: The reaction of amines with ketones to form imines is generally less favorable than with aldehydes. A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the amine. It also facilitates the dehydration step and the formation of the iminium ion.[9]
Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 4-48 hours).
Work-up the reaction as described in Protocol 1, ensuring careful quenching with NaHCO₃ to neutralize the acetic acid.
Purify the product via column chromatography.
Self-Validating Systems: In-Process Controls and Characterization
To ensure the trustworthiness of these protocols, the following in-process controls and characterization methods are essential:
Reaction Monitoring: Regular analysis by TLC or LC-MS is crucial to determine the reaction endpoint and to check for the formation of any significant side products, such as the alcohol resulting from carbonyl reduction.
Stereochemical Integrity: For chiral starting materials and products, it is imperative to assess the stereochemical purity. This can be achieved using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.
Structural Confirmation: The final product's structure should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR will be particularly informative for confirming the integrity of the difluoro group.
Conclusion and Future Perspectives
Reductive amination is a powerful and adaptable tool for the synthesis of complex amines, including those bearing the increasingly important difluoro functionality. By understanding the electronic impact of the fluorine atoms and selecting the appropriate reagents and conditions, researchers can efficiently generate novel chiral difluoro amines for drug discovery and development. The protocols provided herein serve as a robust starting point for these synthetic endeavors. Future advancements in this field may involve the development of novel catalytic asymmetric reductive amination methods that can directly introduce the chiral difluoroamine moiety with high enantioselectivity, further streamlining the synthesis of these valuable compounds.[3]
Wang, Y.-Z., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters.
Liu, Q., et al. (2022).
Figshare. (2018). B(C6F5)3‑Catalyzed Asymmetric Reductive Amination of Ketones with Ammonia Borane. The Journal of Organic Chemistry.
Journal of Chemical and Pharmaceutical Research. (2024).
Alezra, V., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
ResearchGate. (n.d.).
Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series.
PubMed. (2022).
Master Organic Chemistry. (2017).
University of Edinburgh Research Explorer. (2022).
Lindsley, C. W., et al. (2022).
Yamamoto, T., et al. (2025). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry.
ChemRxiv. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.
MDPI. (2022).
Google Patents. (2004).
Royal Society of Chemistry. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers.
ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines.
Organic Chemistry Portal. (n.d.).
Chemistry Steps. (2024).
National Center for Biotechnology Information. (n.d.).
National Center for Biotechnology Information. (n.d.). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling.
Springer. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
National Center for Biotechnology Information. (n.d.).
Wikipedia. (n.d.).
Enamine. (n.d.).
Royal Society of Chemistry. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacokineticists, and Synthetic Methodologists
Focus: Reaction Mechanisms, Physicochemical Modulation, and Synthetic Protocols for β-Fluoroamines
Executive Summary
The strategic incorporation of fluorine into aliphatic amines is a cornerstone of modern drug development. By replacing specific C–H bonds with C–F bonds, researchers can profoundly alter the physicochemical properties of a molecule without significantly perturbing its steric bulk. This application note explores the dual nature of nucleophilic substitution involving fluorinated amines:
The Reactivity Profile: How β-fluorination inductively depresses amine
pKa
, modulating its nucleophilicity and increasing its neutral fraction at physiological pH to enhance membrane permeability [1].
The Synthetic Mechanism: The precise SN2 mechanisms required to synthesize these highly valuable β-fluoroamines via regiodivergent nucleophilic fluorination of aziridines using Hydrogen-Bonding Phase-Transfer Catalysis (HBPTC)[2].
Mechanistic Insights: The Fluorine Effect on Amine Nucleophilicity
Inductive
pKa
Depression and Bioavailability
Amines are ubiquitous in biologically active molecules, but their strong basicity (typical
pKa
> 10) means they are almost entirely protonated at physiological pH (7.4). This cationic state severely restricts passive cellular membrane permeability.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (
σ
-withdrawal) through the carbon skeleton. When placed at the β-position relative to an amine, fluorine stabilizes the neutral free amine over the protonated ammonium ion. This depresses the
pKa
of the conjugate acid, shifting the equilibrium to dramatically increase the fraction of neutral, lipophilic species available for membrane crossing [3].
Crucially, while basicity is reduced, the amine retains sufficient nucleophilicity to participate in critical biochemical interactions, such as target covalent binding or carbamylation [4].
Quantitative Impact of Fluorination
The step-wise addition of fluorine atoms to the β-carbon yields a predictable, linear depression of the amine
pKa
. The table below summarizes the causality between the degree of fluorination and the resulting physiological state.
Table 1: Physicochemical Properties of Ethylamine Derivatives
Amine Derivative
Chemical Structure
Predicted
pKa
(Conjugate Acid)
Neutral Fraction at pH 7.4 (%)
Impact on Nucleophilicity
Ethylamine
CH3CH2NH2
~10.7
< 0.1%
High (Strong Base)
2-Fluoroethylamine
CH2FCH2NH2
~8.9 - 9.0
~2.5 - 3.0%
Moderate
2,2-Difluoroethylamine
CHF2CH2NH2
~7.2 - 7.5
~44 - 61%
Tuned for physiological pH
2,2,2-Trifluoroethylamine
CF3CH2NH2
~5.5 - 5.7
> 98%
Low (Weak Base/Nucleophile)
Data synthesized from established NMR and LC-MS buffer titration studies [3, 4].
Synthesizing β-fluoroamines requires overcoming the high hydration energy and poor organic solubility of the fluoride anion (
F−
). Traditional alkali metal fluorides (e.g., KF, CsF) are largely insoluble in organic solvents and act as poor nucleophiles but strong bases, often leading to unwanted elimination side-reactions rather than substitution.
To force a clean SN2 nucleophilic substitution, Hydrogen-Bonding Phase-Transfer Catalysis (HBPTC) is employed. A chiral hydrogen-bond donor (HBD), such as a bis-urea catalyst, serves a dual purpose:
Solubilization: It extracts the insoluble fluoride salt into the organic phase.
Nucleophilic Modulation: It coordinates the
F−
via bidentate hydrogen bonds, dispersing its charge density. This "tamed" fluoride becomes a highly competent, regioselective nucleophile capable of opening dissymmetric aziridinium ions.
Fig 1. Regiodivergent nucleophilic fluorination of aziridinium ions via hydrogen-bonding catalysis.
Experimental Methodologies
Protocol 1: Synthesis of β-Fluoroamines via Aziridine Ring-Opening
This self-validating protocol utilizes KF as the fluoride source, activated by a bis-urea catalyst to ensure a highly regioselective SN2 attack [2].
Reagents & Materials:
Dissymmetric β-chloroamine or aziridine precursor (1.0 equiv, 10 mmol)
Preparation of the Electrophile: In an oven-dried Schlenk flask under an inert Argon atmosphere, dissolve the aziridine precursor (10 mmol) in 20 mL of anhydrous MeCN.
Catalyst Assembly: Add the bis-urea catalyst (1.0 mmol, 10 mol%) to the solution. Causality Note: The catalyst must be added prior to the fluoride source to ensure immediate complexation and prevent un-catalyzed background degradation.
Nucleophilic Introduction: Add spray-dried KF (50 mmol) in one portion. Seal the flask.
Reaction Execution: Heat the heterogeneous mixture to 60 °C with vigorous stirring (1000 rpm) for 72 hours. Causality Note: Vigorous stirring is critical to maintain the solid-liquid phase transfer interface.
Quenching & Extraction: Cool the reaction to room temperature. Quench by adding 20 mL of saturated aqueous
NaHCO3
. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Drying & Concentration: Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Validation & Purification:
Self-Validation: Take a crude aliquot, add fluorobenzene, and run a
19F
NMR to determine the regiomeric ratio (r.r.) and crude yield.
Purification: Subject the crude mixture to flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure β-fluoroamine.
Fig 2. Step-by-step experimental workflow for the synthesis and validation of β-fluoroamines.
Protocol 2: Kinetic Evaluation of Fluorinated Amine Nucleophilicity
To verify that the synthesized β-fluoroamine retains sufficient nucleophilicity for biological applications, a kinetic assay using a standard electrophile (e.g., benzyl bromide) is performed.
Solution Preparation: Prepare a 0.1 M solution of the synthesized β-fluoroamine in anhydrous DMSO.
Electrophile Addition: Add 1.0 equivalent of benzyl bromide at 25 °C.
Kinetic Tracking: Monitor the reaction via HPLC-UV at regular intervals (e.g., every 10 minutes) to track the disappearance of benzyl bromide and the formation of the N-benzylated fluoroamine.
Data Analysis: Plot
ln([Electrophile]t/[Electrophile]0)
versus time to extract the pseudo-first-order rate constant (
kobs
). Compare this value against non-fluorinated ethylamine to quantify the exact reduction in nucleophilicity caused by the β-fluorine inductive effect.
References
The Effect of Aliphatic Fluorine on Amine Drugs
ACS Public
Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study
Journal of the American Chemical Society
A universal buffer system for native LC-MS analysis of antibody-based therapeutics
bioRxiv
Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modific
Application
Application Notes and Protocols: Protecting Group Strategies for (2R)-1,1-Difluoropentan-2-amine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Protecting (2R)-1,1-Difluoropentan-2-amine (2R)-1,1-Difluoropentan-2-amine is a chiral building block of significant inter...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Protecting (2R)-1,1-Difluoropentan-2-amine
(2R)-1,1-Difluoropentan-2-amine is a chiral building block of significant interest in medicinal chemistry. The presence of the gem-difluoro group can impart unique properties to bioactive molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The primary amine in this molecule is a key functional handle for the construction of more complex pharmaceutical candidates. However, the nucleophilic and basic nature of the amine necessitates the use of protecting groups to ensure chemoselectivity during subsequent synthetic transformations.[1][2]
This technical guide provides a detailed overview of two common and effective protecting group strategies for (2R)-1,1-Difluoropentan-2-amine: the use of the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. The choice between these protecting groups is often dictated by the overall synthetic strategy, particularly the orthogonality required for deprotection in the presence of other sensitive functional groups.[1][3]
Considerations for Protecting a Difluorinated Amine
The electron-withdrawing nature of the adjacent 1,1-difluoromethyl group is expected to decrease the nucleophilicity of the primary amine in (2R)-1,1-Difluoropentan-2-amine compared to its non-fluorinated analogue. While this may slightly impact reaction kinetics, the amine remains sufficiently nucleophilic to react with standard electrophilic protecting group reagents. The key to successful protection lies in optimizing reaction conditions to achieve high yields without compromising the stereochemical integrity of the chiral center.
Strategy 1: tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction, general stability to a wide range of non-acidic reagents, and straightforward removal under acidic conditions.[4][5]
Mechanism of Boc Protection
The protection of the amine with di-tert-butyl dicarbonate (Boc₂O) proceeds through a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamate, yielding the protected amine.[6][7]
Experimental Protocol: Boc Protection of (2R)-1,1-Difluoropentan-2-amine
Materials:
(2R)-1,1-Difluoropentan-2-amine
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Standard laboratory glassware
Procedure:
To a solution of (2R)-1,1-Difluoropentan-2-amine (1.0 eq) in THF or DCM (0.2-0.5 M), add triethylamine (1.2 eq).
Cool the mixture to 0 °C using an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in a water-immiscible organic solvent such as ethyl acetate or DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-(2R)-1,1-Difluoropentan-2-amine.
Purify the product by column chromatography on silica gel if necessary.
Mechanism of Boc Deprotection
The Boc group is readily cleaved under acidic conditions. Protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA), facilitates the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine as its corresponding salt.[8][9]
Experimental Protocol: Boc Deprotection
Materials:
N-Boc-(2R)-1,1-Difluoropentan-2-amine
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base
Rotary evaporator
Procedure:
Dissolve the N-Boc-protected amine in DCM (0.1-0.2 M).
Add trifluoroacetic acid (5-10 eq) dropwise at room temperature. The evolution of gas (isobutylene and CO₂) is often observed.[8]
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[5]
To obtain the free amine, dissolve the resulting TFA salt in an appropriate solvent and neutralize by washing with a mild base like saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected (2R)-1,1-Difluoropentan-2-amine.
Strategy 2: Benzyloxycarbonyl (Cbz) Protection
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis.[10][11] It is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[12] Deprotection is most commonly achieved via catalytic hydrogenolysis.
Mechanism of Cbz Protection
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl). The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl. The reaction is usually performed in the presence of a base to neutralize the HCl byproduct.[10]
Experimental Protocol: Cbz Protection of (2R)-1,1-Difluoropentan-2-amine
Materials:
(2R)-1,1-Difluoropentan-2-amine
Benzyl chloroformate (Cbz-Cl)
Sodium bicarbonate (NaHCO₃) or another suitable base
Dioxane/water or DCM
Standard laboratory glassware
Procedure:
Dissolve (2R)-1,1-Difluoropentan-2-amine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1) or in DCM.
Add sodium bicarbonate (2.0-3.0 eq).
Cool the mixture to 0 °C.
Slowly add benzyl chloroformate (1.1 eq) while stirring vigorously.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
If using a biphasic system, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel if necessary.
Mechanism of Cbz Deprotection
The Cbz group is most commonly removed by catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[10][13]
Not suitable for substrates with acid-labile functional groups.
Not suitable for substrates with reducible functional groups (e.g., alkenes, alkynes, some benzyl ethers).[13]
Visualization of Workflows
Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and subsequent deprotection.
Cbz Protection and Deprotection Workflow
Caption: Workflow for Cbz protection and subsequent deprotection.
Conclusion
Both Boc and Cbz protecting groups offer reliable and high-yielding strategies for the protection of (2R)-1,1-Difluoropentan-2-amine. The selection of the appropriate protecting group is a critical decision in the design of a synthetic route and should be based on the stability of the protecting group towards downstream reaction conditions. The orthogonality of the Boc and Cbz groups provides synthetic chemists with the flexibility to perform complex molecular elaborations while ensuring the integrity of the crucial amine functionality.
References
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. [Link]
Bu, J., Tao, X., Huang, M., Chen, Z., & Tao, T. (n.d.). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications (RSC Publishing). [Link]
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. [Link]
ResearchGate. (n.d.). Reactions of t-Boc-Protected Amines with Difluorocarbene | Request PDF. [Link]
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
ACS Publications. (2023, February 9). Unconventional Transformations of Difluorocarbene with Amines and Ethers | Accounts of Chemical Research. [Link]
PubMed. (2023, March 7). Unconventional Transformations of Difluorocarbene with Amines and Ethers. [Link]
ResearchGate. (n.d.). Remarkable Differences in Amine Substitution Reactions of Trichloromethyl and Trifluoromethyl Difluorophosphines, CX3PF2 (X = F, Cl): A Computational Study | Request PDF. [Link]
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
ResearchGate. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy | Request PDF. [Link]
Link Springer. (2019, November 19). Amino Acid-Protecting Groups. [Link]
ResearchGate. (n.d.). Simple synthesis of some unsaturated 1,1-difluoro-2-hydroxyethylphosphonates | Request PDF. [Link]
The Royal Society of Chemistry. (n.d.). Metal-Free Synthesis of gem-Difluorinated Heterocycles from Enaminones and Difluorocarbene Precursors. [Link]
Beilstein Journals. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
Introduction: The "Fluorine Effect" on Amine Reactivity The strategic incorporation of fluorine into aliphatic amines is a cornerstone of modern medicinal chemistry, employed to modulate basicity, enhance metabolic stabi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Fluorine Effect" on Amine Reactivity
The strategic incorporation of fluorine into aliphatic amines is a cornerstone of modern medicinal chemistry, employed to modulate basicity, enhance metabolic stability, and restrict molecular conformation. However, synthesizing and functionalizing these fluorinated motifs presents unique physicochemical challenges.
The strong inductive electron-withdrawing effect of fluorine propagates through the carbon backbone, significantly reducing the electron density on the adjacent nitrogen atom. This manifests as a drastic depression in the pKa of the conjugate acid. For instance, while a standard phenethylamine exhibits a pKa of approximately 9.8, its α- or β-fluorinated analogue demonstrates a depressed pKa of 8.4–8.8 1. As the degree of fluorination increases (e.g., difluoromethyl or trifluoromethyl groups), the pKa can plummet below 6.0 2.
This pKa depression directly correlates with reduced nucleophilicity. Furthermore, while the free amine is highly lipophilic, its hydrochloride salt is intensely polar. This "solubility paradox" dictates that standard solvent protocols used for non-fluorinated amines will often fail, necessitating specialized solvent and base pairing strategies.
Mechanistic Causality in Solvent Selection
As a Senior Application Scientist, it is critical to select solvents not by convention, but by mechanistic necessity:
Polar Aprotic Solvents (DMF, DMSO) for Nucleophilic Substitutions: In Nucleophilic Aromatic Substitution (SNAr) reactions, the rate-determining step involves the formation of a charged Meisenheimer complex. Because fluorinated amines are intrinsically poor nucleophiles, a solvent with a high dielectric constant (like DMSO) is mandatory to stabilize this charged intermediate and drive the reaction forward 1.
Fluorinated Solvents (TFE, HFIP) for Catalysis and Oxidation: In asymmetric synthesis, amidation, and complex oxidations, standard organic solvents often lead to poor enantioselectivity or oxidative degradation. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), provide a dramatic solvent effect 3. TFE acts as a strong hydrogen-bond donor but a weak nucleophile. It stabilizes active transition-metal catalysts through weak coordination and activates substrates via hydrogen bonding, all while acting as an oxidatively resistant medium 34.
Biphasic Systems for Amidation: The propensity of fluorinated amines to condense unpredictably requires controlled free-basing [[5]](). Biphasic systems (DCM/H2O) or the use of sterically hindered organic bases (DIPEA) in DMF ensure the salt is solubilized and the free base is liberated at a controlled rate, preventing competitive side reactions.
Quantitative Impact of Fluorination on Amine Properties
Amine Class
Example Structure
Approx. pKa
Lipophilicity (LogP Trend)
Optimal Solvent System
Non-Fluorinated (Ref)
Phenethylamine
~9.8
Baseline
DCM, THF, MeOH
Monofluorinated
2-Fluoro-2-phenylethan-1-amine
8.4 – 8.8
Moderately Increased
DMF/DIPEA, Biphasic
Difluorinated
2,2-Difluoropropylamine
~5.6
Highly Increased
DMSO, NMP (High Temp)
Trifluoromethylated
2,2,2-Trifluoroethyl(butyl)amine
~4.8
Maximally Increased
TFE, HFIP, Neat
Solvent Selection Logic Workflow
Fig 1. Decision matrix for solvent selection based on reaction causality.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the physical state of the reaction mixture confirms the success of the underlying chemical mechanism.
Protocol A: Amidation of a β-Fluorinated Amine Hydrochloride
Due to the depressed nucleophilicity of the fluorinated amine, pre-activation of the carboxylic acid is strictly required to prevent unreacted starting materials.
Pre-Activation: In an oven-dried flask under N2, dissolve the carboxylic acid and HATU in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq). Stir at room temperature for 15 minutes.
Self-Validation Check: The solution will transition to a pale yellow color, indicating the successful formation of the active HOAt ester.
In Situ Free-Basing: In a separate vial, suspend the highly polar β-Fluorinated Amine HCl salt in a minimum volume of DMF. Add DIPEA (1.5 eq).
Self-Validation Check: The cloudy suspension must become a clear solution. This visual cue confirms the successful liberation of the lipophilic free base from its crystalline salt lattice.
Coupling: Transfer the free-based amine solution dropwise to the activated ester. Stir for 4–6 hours at room temperature.
Aqueous Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with 5% aqueous LiCl (3x) to remove the DMF solvent. Wash with 1M HCl, then saturated NaHCO3.
Causality: Fluorinated amides are highly lipophilic; the LiCl wash selectively partitions the polar DMF into the aqueous layer without dragging the fluorinated product with it.
Protocol B: SNAr using a Fluorinated Amine in Polar Aprotic Media
Fluorinated amines require forcing conditions for SNAr because of their reduced nucleophilicity. A high-dielectric solvent is mandatory.
Reaction Setup: Combine the aryl halide, Fluorinated Amine HCl, and finely milled K2CO3 in anhydrous DMSO (0.5 M).
Causality: An inorganic base (K2CO3) is chosen over organic bases (like TEA) to prevent competitive nucleophilic attack or degradation at the elevated temperatures required for this reaction.
Thermal Activation: Heat the vigorously stirring suspension to 80–100 °C.
Self-Validation Check: Monitor reaction progress via LC-MS rather than TLC. The high boiling point and polarity of DMSO will cause severe streaking on silica, masking the conversion of the fluorinated amine.
Isolation: Once complete (typically 12–24 hours), cool the mixture to room temperature and pour it slowly into rapidly stirring ice water.
Self-Validation Check: The highly lipophilic fluorinated SNAr product will rapidly precipitate as a solid, allowing for isolation via simple vacuum filtration, bypassing the need for complex liquid-liquid extraction.
References
Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines
Source: Organic Chemistry Frontiers (RSC Publishing)
URL:[Link]
Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals
Source: PMC - NIH
URL:[Link]
Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines
Source: ChemRxiv
URL:[Link]
Application Note: Scalable Synthesis and Process Optimization of 1,1-Difluoropentan-2-amine Hydrochloride
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (2S)-1,1-difluoropentan-2-amine hydrochloride (CAS: 2411180-78-2) Executive Summary & Mechanistic Rationale The strategi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: (2S)-1,1-difluoropentan-2-amine hydrochloride (CAS: 2411180-78-2)
Executive Summary & Mechanistic Rationale
The strategic incorporation of fluorine into aliphatic amines is a cornerstone of modern medicinal chemistry. Specifically, the difluoromethyl group (–CF₂H) is highly valued as a lipophilic bioisostere for carbinol (–CH₂OH) and thiol (–SH) groups. It acts as a robust hydrogen bond donor while significantly enhancing membrane permeability and metabolic stability compared to its non-fluorinated counterparts 1[1].
Synthesizing enantiopure
α
-difluoromethyl amines at scale presents a unique challenge. While direct nucleophilic difluoromethylation of imines using reagents like TMSCF₂H is possible, it often requires strict cryogenic conditions (–78 °C) and expensive chiral auxiliaries to achieve high diastereoselectivity 2[2].
To ensure process scalability and absolute stereoretention, this protocol leverages a chiral pool deoxofluorination strategy . By starting with inexpensive L-Norvaline, we bypass asymmetric catalysis entirely. The core mechanistic advantage of this route relies on the use of XtalFluor-E, a crystalline aminosulfofluorate that safely converts
α
-amino aldehydes to gem-difluorides without the explosive risks or epimerization issues associated with traditional DAST reagents 3[3].
Process Workflow & Logic Visualization
Figure 1: Scalable synthetic workflow for 1,1-difluoropentan-2-amine HCl via deoxofluorination.
Step-by-Step Experimental Protocols
Every step in this workflow is designed as a self-validating system , incorporating built-in chemical checkpoints to ensure intermediate purity before proceeding.
Phase 1: Synthesis of Boc-L-Norvaline Weinreb Amide
Causality: Direct reduction of carboxylic acids to aldehydes is notoriously prone to over-reduction, yielding primary alcohols. By converting Boc-L-Norvaline to a Weinreb amide, we establish a stable five-membered cyclic chelate intermediate upon the addition of a hydride source. This chelate resists further reduction until aqueous quenching collapses the complex, selectively liberating the aldehyde.
Reaction Setup: In a 1 L round-bottom flask, dissolve Boc-L-Norvaline (50.0 g, 230 mmol) in anhydrous DCM (500 mL).
Base Activation: Slowly add N,N-Diisopropylethylamine (DIPEA) (120 mL, 690 mmol) dropwise at 0 °C. Stir at room temperature for 12 hours.
Self-Validation (QC): Perform TLC (1:1 EtOAc/Hexanes). The product should appear as a single spot (
Rf≈0.4
) that is UV-active but Ninhydrin-negative (confirming the absence of free amines).
Workup: Wash the organic layer sequentially with 1M HCl (2 × 200 mL), saturated aqueous NaHCO₃ (2 × 200 mL), and brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield a pale yellow oil.
Phase 2: Controlled Reduction to Boc-L-Norvalinal
Reaction Setup: Dissolve the Weinreb amide (55.0 g, 211 mmol) in anhydrous THF (400 mL) under an argon atmosphere. Cool the solution to –20 °C.
Reduction: Add DIBAL-H (1M in hexanes, 253 mL, 253 mmol) dropwise over 1 hour, maintaining the internal temperature below –15 °C. Stir for 2 hours.
Quenching: Carefully quench the reaction by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) (300 mL). Stir vigorously at room temperature for 2 hours until the two phases separate cleanly (breaking the aluminum emulsion).
Extraction & QC: Extract with EtOAc (3 × 200 mL). Concentrate the organics. Critical QC: Analyze crude via ¹H NMR immediately; look for the distinct aldehyde proton peak at
≈
9.6 ppm.
Note: Use the aldehyde immediately in the next step to prevent racemization.
Phase 3: Deoxofluorination using XtalFluor-E
Causality: Traditional deoxofluorination relies on DAST, which is thermally unstable and generates highly corrosive free HF. We utilize XtalFluor-E, a crystalline, bench-stable reagent. When promoted by Et₃N·3HF, XtalFluor-E exhibits superior chemoselectivity, minimizing elimination byproducts and preventing the epimerization of the delicate C2 stereocenter 3[3].
Reaction Setup: Dissolve crude Boc-L-Norvalinal (approx. 40.0 g, 198 mmol) in anhydrous DCM (400 mL) in a PTFE or borosilicate vessel.
Promoter Addition: Add Et₃N·3HF (64.5 mL, 396 mmol) and cool the mixture to 0 °C.
Fluorination: Add XtalFluor-E (68.0 g, 297 mmol) in portions. Allow the reaction to warm to room temperature and stir for 16 hours.
Workup: Quench slowly with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with DCM, dry over Na₂SO₄, and purify via short-plug silica gel chromatography (10% EtOAc in Hexanes) to yield Boc-(2S)-1,1-difluoropentan-2-amine.
Self-Validation (QC): ¹⁹F NMR must show a characteristic doublet of doublets at
≈
–125 ppm.
Phase 4: Deprotection and Salt Isolation
Causality: Using anhydrous 4M HCl in dioxane ensures the cleavage of the Boc protecting group without introducing water. Because the final aliphatic amine salt is highly water-soluble, an aqueous workup would cause massive yield losses. The dioxane/ether system allows the final product to spontaneously precipitate, creating a self-validating purification step that bypasses the need for final chromatography.
Stirring: Stir at room temperature for 2 hours. Gas evolution (isobutylene and CO₂) will be observed.
Precipitation: As the reaction completes, the product will begin to crash out. Add cold diethyl ether (200 mL) to maximize precipitation.
Isolation: Filter the white crystalline solid over a glass frit, wash with cold ether, and dry under high vacuum to afford (2S)-1,1-difluoropentan-2-amine hydrochloride.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics for a 50-gram scale synthesis, demonstrating the efficiency and optical purity retention of this route.
Step
Transformation
Yield (%)
Enantiomeric Excess (ee %)
Key Quality Control (QC) Metric
1
Amidation (Weinreb)
92%
>99%
TLC (
Rf
0.4 in 1:1 EtOAc/Hex), Ninhydrin (–)
2
Reduction (Aldehyde)
85%
>98%
¹H NMR (Aldehyde proton
≈
9.6 ppm)
3
Deoxofluorination
68%
>98%
¹⁹F NMR (Doublet of doublets
≈
–125 ppm)
4
HCl Salt Formation
95%
>99%
LC-MS (m/z 124.1 [M+H]⁺), Melting Point
Overall
Telescoped Process
≈
50%
>98%
Highly crystalline, white powder
References
Zhao, Y., et al. "Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature." Organic Letters (ACS Publications), 2011. 1
Chem. Commun. "Unlocking the direct photocatalytic difluoromethylation of C=N bonds." Chemical Communications (RSC Publishing), 2020. 2
Paquin, J.-F., et al. "XtalFluor Deoxofluorination / Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E." Organic & Biomolecular Chemistry (via ResearchGate), 2023. 3
Application Note: Strategic Incorporation of Difluoropentyl Amines in Pharmaceutical Intermediate Synthesis
Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, physicochemical profiling, and validated synthetic protocols for 4,4-difluoropentan-1-amine and 5,5-dif...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Mechanistic rationale, physicochemical profiling, and validated synthetic protocols for 4,4-difluoropentan-1-amine and 5,5-difluoropentan-1-amine.
Introduction & Mechanistic Rationale
As drug discovery programs increasingly target complex biological pathways, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties via late-stage functionalization or modular building blocks is paramount. The strategic introduction of fluorine into aliphatic chains is a cornerstone of modern medicinal chemistry, heavily utilized to modulate lipophilicity, alter molecular conformation, and block metabolic liabilities .
Difluoropentyl amines—specifically 4,4-difluoropentan-1-amine and 5,5-difluoropentan-1-amine —serve as highly versatile pharmaceutical intermediates. Unlike
β
-fluoroalkylamines, which drastically depress the terminal amine's pKa to the 5.5–6.0 range due to strong inductive effects , the
δ
and
ϵ
placement of the gem-difluoro group in these pentyl chains preserves the physiological protonation state of the amine (pKa ~10). This allows the amine to maintain its target-engagement properties (e.g., salt-bridge formation) while the distal fluorines impart profound metabolic stability against cytochrome P450-mediated aliphatic hydroxylation.
Physicochemical Profiling
The table below summarizes the causality behind selecting difluorinated pentyl amines over their non-fluorinated counterparts during lead optimization.
Property
Pentan-1-amine
4,4-Difluoropentan-1-amine
5,5-Difluoropentan-1-amine
Causality / Impact
Structural Feature
Unsubstituted alkyl
Internal gem-difluoro
Terminal difluoromethyl
Determines steric bulk, dipole moment, and conformational space.
pKa (approx.)
10.6
10.2
10.4
Distal fluorines have an attenuated inductive effect compared to
β
-fluorines , preserving basicity required for target binding.
The strong C-F bond blocks specific CYP450-mediated aliphatic hydroxylation, extending biological half-life .
Synthetic Workflows & Causality
Difluoropentyl amines are typically integrated into larger active pharmaceutical ingredients (APIs) via three primary pathways: Amide Coupling , Reductive Amination , and Nucleophilic Substitution (SNAr/Alkylation) . For instance, 4,4-difluoropentyl derivatives have been successfully utilized in the synthesis of novel Raf kinase inhibitors for oncology applications .
Figure 1: Synthetic workflows for incorporating difluoropentyl amines into pharmaceutical intermediates.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checks ensure that causality between reagent selection and reaction outcome is maintained, minimizing downstream purification failures.
Protocol A: Amide Coupling using 5,5-Difluoropentan-1-amine
Objective: Synthesize a fluorinated amide intermediate while preventing epimerization of the parent carboxylic acid.
Reagents:
Carboxylic Acid Intermediate (1.0 eq)
5,5-Difluoropentan-1-amine hydrochloride (1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
Pre-activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂). Add HATU (1.2 eq) followed by DIPEA (1.5 eq). Stir at room temperature for 15 minutes.
Causality: HATU is selected over EDC/HOBt due to its superior kinetics. Pre-activation forms the highly reactive 7-azabenzotriazole active ester rapidly, which minimizes the time the acid spends in a deprotonated state, thereby preventing epimerization of adjacent chiral centers.
Amine Addition: In a separate vial, neutralize the 5,5-difluoropentan-1-amine hydrochloride (1.1 eq) with the remaining DIPEA (1.5 eq) in a minimum volume of DMF. Add this solution dropwise to the pre-activated acid.
Reaction Monitoring: Stir for 2–4 hours. Self-Validation: Monitor via LCMS. The reaction is complete when the active ester mass disappears and the product mass dominates.
Quench & Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with:
1M HCl (aqueous) to remove unreacted amine and DIPEA.
Saturated aqueous NaHCO₃ to neutralize acidic byproducts and remove residual HATU derivatives.
5% aqueous LiCl (3x) to efficiently partition the DMF into the aqueous layer.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Reductive Amination using 4,4-Difluoropentan-1-amine
Objective: Synthesize a secondary amine intermediate without over-alkylation or reduction of the parent carbonyl.
Reagents:
Aldehyde/Ketone Intermediate (1.0 eq)
4,4-Difluoropentan-1-amine (1.05 eq)
Sodium triacetoxyborohydride[NaBH(OAc)₃] (1.5 eq)
Glacial Acetic Acid (0.1 eq, optional)
1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
Imine Formation: Combine the carbonyl compound and 4,4-difluoropentan-1-amine in anhydrous DCE. Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 1–2 hours.
Causality: DCE is chosen over DCM because it provides optimal solubility for both the organic substrates and the borohydride reagent. The mild acidic environment accelerates the dehydration step to form the iminium ion.
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portionwise to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde/ketone, completely avoiding the formation of alcohol byproducts.
Reaction Monitoring: Self-Validation: Monitor by TLC (ninhydrin stain) or LCMS. The disappearance of the starting carbonyl and the appearance of a more polar amine spot indicate completion.
Quench: Slowly add saturated aqueous NaHCO₃ to the reaction mixture and stir vigorously for 30 minutes.
Causality: The basic quench safely hydrolyzes unreacted hydride species and neutralizes the acetic acid, ensuring the secondary amine product is fully deprotonated and partitioned into the organic layer.
Extraction: Extract with DCM (2x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
References
Mina Mahrous. "Review: Fluorine in Medicinal Chemistry." ResearchGate, March 2020.[Link]
F.A. Franchina, et al. "Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents." Analytical Chemistry - ACS Publications, June 2020.[Link]
"Raf inhibitor compounds." World Intellectual Property Organization (WIPO)
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Solubilization Strategies for (2R)-1,1-Difluoropentan-2-amine Hydrochloride
Welcome to the Technical Support Center. (2R)-1,1-Difluoropentan-2-amine hydrochloride is a highly valuable chiral fluorinated building block used extensively in drug development and organic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. (2R)-1,1-Difluoropentan-2-amine hydrochloride is a highly valuable chiral fluorinated building block used extensively in drug development and organic synthesis. However, its unique structural features—combining a lipophilic pentyl chain, a highly electronegative 1,1-difluoro group, and an ionic hydrochloride salt—create complex solubility behaviors.
This guide is designed for researchers and scientists to troubleshoot and resolve common solubility issues encountered during organic synthesis workflows and aqueous biochemical assays.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does (2R)-1,1-Difluoropentan-2-amine hydrochloride remain as a cloudy suspension in DCM or THF during amide coupling reactions?Analysis: Amine hydrochlorides possess high lattice energies due to strong ionic interactions. Non-polar or weakly polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) lack the necessary dielectric constant to overcome this lattice energy and solvate the ions[1].
Solution: Implement in situ free-basing. By adding a stoichiometric excess (1.2–1.5 eq) of a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA), the hydrochloride salt is neutralized. The resulting free base of the compound is highly lipophilic and will immediately dissolve in DCM, transitioning the reaction from a cloudy suspension to a clear, reactive solution.
Q2: Why does the compound precipitate when diluted into pH 7.4 cell culture media or biochemical assay buffers, even though it is a hydrochloride salt?Analysis: This is a classic manifestation of the fluorination effect on amine basicity. While standard aliphatic amine hydrochlorides are highly water-soluble[2], the 1,1-difluoro group exerts a powerful electron-withdrawing inductive (-I) effect on the adjacent amine[3]. This stabilizes the nitrogen's lone pair, drastically lowering the pKa from a typical ~10.5 down to approximately 7.5–8.0. At physiological pH (7.4), a substantial equilibrium shift occurs, converting the soluble protonated salt into the uncharged free base. Because the free base contains a hydrophobic pentyl chain and a lipophilic CF₂ group, it rapidly exceeds its aqueous solubility limit and precipitates[4].
Solution: Formulate the stock solution using a co-solvent strategy (e.g., DMSO) combined with a surfactant (e.g., Tween-20) or a complexing agent (like Hydroxypropyl-β-cyclodextrin) to encapsulate the lipophilic free base before introducing it to the neutral buffer.
Q3: My stock powder has formed hard clumps and takes hours to dissolve even in water. How can I fix this?Analysis: Amine hydrochlorides are inherently hygroscopic. Exposure to ambient humidity during handling causes moisture absorption, leading to particle agglomeration and a massive reduction in the exposed surface area of the powder[1].
Solution: Store the compound in a desiccator. For clumped batches, pre-triturate the powder in a dry mortar or subject the aqueous suspension to ultrasonic bath treatment (sonication) for 5–10 minutes to mechanically disrupt the agglomerates and accelerate dissolution.
Part 2: Mechanistic Visualization
Caption: Logical relationship of factors influencing the solubility of the fluorinated amine salt.
Neutralizes the HCl salt to form the organic-soluble free base.
1.2 – 2.0 Equivalents
DMSO
Polar Aprotic Co-solvent
Disrupts the crystal lattice; solvates both polar and non-polar moieties.
5% – 10% (v/v) in assays
HP-β-CD
Complexing Agent
Encapsulates the lipophilic fluoropentyl chain in a hydrophilic shell.
10% – 20% (w/v) in water
Part 4: Experimental Protocols
Protocol A: In Situ Free-Basing for Organic Synthesis (Amide Coupling)
Context: Essential for reactions requiring aprotic solvents (e.g., HATU/EDC couplings).
Weighing & Suspension: Weigh the required amount of (2R)-1,1-Difluoropentan-2-amine hydrochloride and suspend it in anhydrous DCM (0.1 M to 0.5 M concentration) under an inert atmosphere (N₂/Ar).
Self-Validation Check: The mixture will appear as a cloudy, opaque suspension.
Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise via syringe.
Agitation: Stir or sonicate the mixture at room temperature for 5–10 minutes.
Self-Validation Check: The cloudy suspension will transition into a completely clear solution, visually confirming the successful generation and dissolution of the free base.
Coupling: Proceed immediately by adding your activated carboxylic acid or coupling reagents to the clear solution.
Protocol B: Two-Step Solubilization for Aqueous Assays (pH 7.4)
Context: Prevents the lipophilic free base from crashing out in physiological buffers.
Primary Stock: Dissolve the hydrochloride salt powder in 100% molecular biology grade DMSO to create a highly concentrated primary stock (e.g., 50 mM). Vortex until completely clear.
Surfactant Priming (Optional but Recommended): If the final assay tolerates it, add 10% (v/v) of a surfactant like Tween-20 or a co-solvent like PEG400 to the DMSO stock. Mix thoroughly.
Aqueous Dilution: Place your target aqueous buffer (pH 7.4) on a vortex mixer set to medium speed.
Dropwise Integration: While the buffer is actively vortexing, add the DMSO stock dropwise into the center of the vortex.
Causality: Continuous vortexing prevents localized high concentrations of the lipophilic free base, ensuring it remains kinetically trapped in micellar or co-solvent-stabilized microenvironments rather than nucleating into macroscopic precipitates.
Caption: Step-by-step workflow for preparing stable aqueous assay solutions without precipitation.
References
Title: Is methylamine polar or nonpolar? (Polarity and Solubility of Amine Hydrochlorides)
Source: Shaanxi Bloom Tech Co., Ltd.
URL: [Link]
Preventing racemization of (2R)-1,1-Difluoropentan-2-amine during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization Welcome to the technical support center for the stereoselective synthesis of (2R)-1,1-Difluoropentan-2-amine. Maintaining...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization
Welcome to the technical support center for the stereoselective synthesis of (2R)-1,1-Difluoropentan-2-amine. Maintaining the stereochemical integrity of chiral molecules is paramount in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent racemization at every stage of your synthesis.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific experimental problems that can lead to a loss of enantiomeric purity.
Question 1: After my synthesis and purification, the enantiomeric excess (ee%) of my (2R)-1,1-Difluoropentan-2-amine is significantly lower than expected. What are the most likely causes?
Answer: A loss of enantiomeric excess is a common and frustrating issue that can arise from several factors throughout the synthetic and purification workflow. The primary cause is the unintended formation of a transient, achiral intermediate that allows the stereocenter to invert.
The most probable culprits are:
Mechanism of Racemization: For a chiral amine like this, the most common pathway to racemization involves the reversible formation of a planar, achiral imine intermediate.[1][2] This can be facilitated by heat or the presence of certain metal catalysts. Another pathway, though sometimes less common for simple amines, is the deprotonation of the hydrogen atom at the chiral center (the α-carbon) to form a planar carbanion, which can then be re-protonated from either face.[1]
Harsh Reaction Conditions:
High Temperatures: Heat provides the necessary activation energy for the interconversion of enantiomers.[1] Any step conducted at elevated temperatures, including refluxing or even distillation for purification, poses a significant risk. For thermally sensitive substrates, even short exposure to high temperatures can be detrimental.[1][2]
Strong Acids or Bases: Both acidic and basic conditions can catalyze racemization. Strong bases can abstract the α-proton, while acidic conditions can promote the formation of imine intermediates, especially in the presence of carbonyl compounds.[3][4]
Inappropriate Catalysts: Many transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, are known to be highly effective at racemizing chiral amines, often as a side reaction during hydrogenation or dehydrogenation processes.[1][5] If your synthesis involves such catalysts, ensure they are used under conditions optimized for stereoretention.
Workup and Purification: Racemization can occur after the main reaction is complete. For example, using a strong base during an aqueous workup or attempting purification via distillation at high temperatures can compromise the stereochemical integrity of the final product.
Question 2: I've noticed a drop in enantiomeric excess after my purification step. How can I purify (2R)-1,1-Difluoropentan-2-amine without causing racemization?
Answer: This is a critical issue, as even a stereochemically perfect reaction can be undermined by a harsh purification process. If you suspect racemization during purification, you must switch to non-thermal, stereochemistry-preserving methods.
Recommended Purification Strategies:
Diastereomeric Salt Formation: This is a classic, robust, and scalable method for resolving and purifying chiral amines.[6][7]
Mechanism: React your racemic or partially racemized amine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid). This creates a mixture of two diastereomeric salts.[7] Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[7] Once a single diastereomer is isolated, treatment with a mild base will liberate the desired pure enantiomer of the amine.[7]
Chiral Chromatography: This technique is highly effective for both analytical monitoring and preparative separation.
High-Performance Liquid Chromatography (HPLC): Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.[6]
Supercritical Fluid Chromatography (SFC): An excellent alternative to HPLC, especially for larger scales. SFC uses supercritical CO2 as the mobile phase, which reduces the consumption of organic solvents and simplifies product recovery, as the CO2 simply evaporates.[6]
It is crucial to monitor the stability of the purified enantiomer to ensure no racemization occurs during storage.[6]
Question 3: Does the presence of the gem-difluoro group at the C1 position influence the stability of the chiral center at C2?
Answer: Yes, the electronic properties of the fluorine atoms are a key consideration. Fluorine is the most electronegative element, and the two fluorine atoms on the adjacent carbon exert a strong electron-withdrawing inductive effect. This effect can increase the acidity of the proton on the chiral carbon (C2).
An increased acidity makes this proton more susceptible to abstraction by a base. If this proton is removed, a planar carbanion intermediate is formed. Subsequent reprotonation can occur from either face of this planar intermediate, leading to racemization. Therefore, it is especially important to avoid strong bases and elevated temperatures when working with this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization for a chiral amine?
The most prevalent mechanism involves the formation of a planar, achiral intermediate, which erases the stereochemical information at the chiral center. For secondary amines, this is typically an imine formed through a reversible dehydrogenation process, often catalyzed by heat or transition metals.[1][5] The C=N double bond of the imine is planar, and subsequent hydrogenation or reduction can occur from either the re or si face with equal probability, leading to a racemic mixture.
Caption: General mechanism of amine racemization.
Q2: Which reaction parameters are most critical to control to prevent racemization?
The following table summarizes the key parameters and provides recommendations for maintaining stereochemical integrity.
Parameter
Risk Factor
Recommended Mitigation Strategy
Temperature
High temperatures (>RT) provide energy for enantiomeric interconversion.[1]
Conduct reactions at the lowest feasible temperature (e.g., 0 °C to room temperature). Avoid unnecessary heating and consider non-thermal purification methods.
pH / Base
Strong bases can abstract the α-proton, leading to a planar carbanion.[3][4]
Use mild, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine). Avoid strong bases like hydroxides, alkoxides, or organolithiums if possible.
pH / Acid
Strong acids can catalyze the formation of achiral intermediates.[4]
Use the mildest acidic conditions necessary for the transformation. Buffer the reaction if possible.
Catalyst
Transition metals (Pd, Ru, Ir) are known to catalyze amine racemization.[5]
If a metal catalyst is required, screen for ligands and conditions known to suppress racemization. Ensure complete removal of the catalyst after the reaction.
Solvent
Polar, protic solvents can sometimes facilitate proton transfer that leads to racemization.
The effect is substrate-dependent. Screen aprotic solvents (e.g., THF, DCM, Toluene) and evaluate the impact on ee%.
Reaction Time
Prolonged exposure to even mildly unfavorable conditions can lead to a cumulative loss of ee%.
Monitor the reaction closely and quench it as soon as it reaches completion.
Q3: For subsequent derivatization, such as forming an amide bond, are there specific reagents that minimize racemization?
Yes, this is a well-studied area, particularly in peptide chemistry where racemization is a major concern.[3] When activating a carboxylic acid to couple with your amine, the activated acid itself can racemize. To avoid this, use coupling reagents known to suppress racemization.
Recommended Coupling Reagents:
Propylphosphonic Anhydride (T3P®): A mild and highly effective reagent that provides amides with high yields and high enantiopurity.[8][9]
PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A common peptide coupling reagent known for low levels of racemization.[9]
Zero-Racemization Reagents: Newer classes of reagents, such as those developed by Zhao (Ynamides) or Wang (NDTP), are specifically designed to proceed through intermediates that are resistant to racemization.[8]
Experimental Protocols
Protocol 1: Monitoring Enantiomeric Purity via Chiral HPLC
This protocol is essential for determining the success of your stereoselective synthesis and for diagnosing where in the process racemization might be occurring.
Objective: To determine the enantiomeric excess (ee%) of (2R)-1,1-Difluoropentan-2-amine.
Materials:
Sample of 1,1-Difluoropentan-2-amine (as free base or a salt)
Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
Sample Preparation: Prepare a stock solution of your amine sample at approximately 1 mg/mL in the mobile phase or a compatible solvent.
Method Development (Initial Screening):
Start with a mobile phase of 90:10 Hexane:Isopropanol.
Add a small amount of modifier to improve peak shape (e.g., 0.1% diethylamine for a basic compound).
Set a flow rate of 1.0 mL/min.
Monitor the separation at a suitable wavelength (e.g., 210-220 nm, as the amine itself has a weak chromophore). Derivatization with a UV-active group may be necessary if sensitivity is low.
Optimization: Adjust the ratio of polar to non-polar solvents to achieve baseline separation of the two enantiomer peaks. A longer run time or a gradient elution may be required.
Analysis:
Inject a sample of the racemic mixture first to identify the retention times of both the (R) and (S) enantiomers.
The following diagram illustrates a generalized synthetic workflow, highlighting the critical points where racemization must be controlled.
Caption: Synthesis workflow with critical control points.
References
Grokipedia.
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2018). University of Leeds.
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (2022). BOC Sciences.
Advanced Chiral Resolution and Purification Str
Petrus, L., & Ponec, R. (2007).
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivari
Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions.
What are the best processes/methods for separation of chiral amine both non selective... (2012).
Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
Toste, F. D., & Shen, K. (2017).
Truppo, M. D., & Turner, N. J. (2009). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases.
Biocatalytic Routes to Nonracemic Chiral Amines in Chiral Amine Synthesis.
Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. (2023). PubMed.
Fluorinated Amine Stereotriads via Allene Amin
Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. (2023). PMC.
The Influence of Fluorine or/and Amine Substituents on the Cycloaddition Reaction of Ethylene and Formaldehyde. Acta Physico-Chimica Sinica.
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023). MDPI.
Fülöp, F., & Szatmári, I. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry.
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing).
New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025). Suzhou Highfine Biotech.
Andrews, P. C., et al. (2004).
Concellón, J. M., et al. (2002). Enantiopure Preparation of the Two Enantiomers of the Pseudo-C2-Symmetric N,N-Dibenzyl-1,2:4,5-diepoxypentan-3-amine.
Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. (2021). PMC.
Optimizing yield in coupling reactions with electron-deficient amines
Welcome to the Advanced Technical Support Center for Complex Couplings . As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when transitioning from standard substra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Complex Couplings . As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when transitioning from standard substrates to electron-deficient amines (e.g., 2-aminopyridines, nitroanilines, or sulfonamides).
When an electron-withdrawing group (EWG) pulls electron density away from the nitrogen lone pair, the fundamental kinetics of your reaction change. Standard protocols will fail. This guide bypasses generic advice, offering mechanistic diagnostics, empirical data, and self-validating protocols to rescue your stalled reactions.
🔬 Mechanistic Diagnostics: Why Your Reactions are Failing
Before troubleshooting, we must establish the causality behind the failure modes of electron-poor amines:
In Amide Couplings (Acyl C-N Bond Formation): The rate-determining step is the nucleophilic attack of the amine on the activated carboxylic acid. When the amine is weakly nucleophilic, the activated ester (e.g., the O-acylisourea intermediate formed by EDC) sits unreacted in solution. This kinetic delay allows the intermediate to undergo an irreversible intramolecular rearrangement into a stable, dead-end N-acylurea byproduct[1].
In Buchwald-Hartwig Aminations (Aryl C-N Bond Formation): The catalytic cycle stalls at the Pd(II)-amido complex. Because the amine is electron-deficient, the subsequent reductive elimination step is thermodynamically penalized. While the catalyst is trapped in this resting state, competitive side reactions—specifically
β
-hydride elimination followed by reductive elimination—take over, leading to hydrodehalogenation (reduction) of your aryl halide[2].
📊 Diagnostic Workflow
Decision matrix for troubleshooting coupling reactions with weakly nucleophilic amines.
💬 Interactive Troubleshooting (FAQs)
Q1: My EDC/HOBt amide coupling with a deactivated aniline yields mostly unreacted starting material and a new byproduct. How do I force the coupling?A1: You are observing the classic O-acylisourea rearrangement. To fix this, you must shift the kinetic pathway by accelerating the acyl transfer. Instead of standard catalytic DMAP, use 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount (0.1 eq) of HOBt [1]. The stoichiometric DMAP acts as a hyper-reactive acyl transfer catalyst, intercepting the O-acylisourea to form an acylpyridinium intermediate much faster than it can rearrange. This highly electrophilic species forces the sluggish amine to react[1]. If this fails, convert the acid to an acyl fluoride using DAST or TFFH, which is highly reactive yet stable against basic side reactions[3].
Q2: I am attempting a Buchwald-Hartwig coupling with 2-tosylaniline, but LCMS shows massive hydrodehalogenation of my aryl bromide. What is the solution?A2: Hydrodehalogenation means your catalyst is trapped waiting for reductive elimination[2]. You must lower the activation barrier for this step by increasing the steric bulk around the palladium center. Switch from first-generation ligands (like PPh3 or DPPF) to bulky, electron-rich biarylphosphine ligands like BrettPhos or use pre-formed oxidative addition complexes like (tBu3P)Pd(Ar)Br [2][4]. The extreme steric bulk of these ligands forces the Pd center into a constrained geometry that mechanically accelerates the C-N bond-forming reductive elimination[2].
📈 Empirical Data: Reagent & Catalyst Benchmarking
The following table summarizes expected yields and failure modes based on our internal benchmarking and literature standards for challenging electron-deficient amines.
Pre-formed complex prevents resting states and off-target pathways[4].
🧪 Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . By incorporating In-Process Controls (IPCs), you verify the success of intermediate steps before committing to the final workup.
Protocol A: High-Yield Amide Coupling via DMAP-Accelerated Acyl Transfer
Designed for anilines with strong EWGs (e.g., -NO2, -CF3, -SO2R).
Preparation: In an oven-dried vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration).
Activation: Add EDC hydrochloride (1.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv). Stir at 23 °C for 15 minutes[1].
Self-Validation (IPC 1): Before adding the amine, withdraw a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LCMS.
Diagnostic: A successful activation will show >95% conversion of the acid to the corresponding methyl ester (proving the existence of the active acylpyridinium/HOBt ester). If unreacted acid remains, your EDC is likely degraded by moisture.
Coupling: Once activation is confirmed, add the electron-deficient amine (1.0 equiv) and DIPEA (if the amine is a salt). Stir at 40 °C for 12-24 hours.
Self-Validation (IPC 2): Check LCMS at t=4 hours. If the N-acylurea mass appears, the amine is too deactivated for this method. Immediately abort and pivot to the Acyl Fluoride method (TFFH)[3].
Protocol B: Buchwald-Hartwig Amination using a Palladacycle Precatalyst
Designed for highly deactivated or sterically hindered anilines (e.g., 2-tosylaniline).
Reaction Setup: To an oven-dried Schlenk tube under argon, add the aryl halide (1.0 equiv), the electron-deficient amine (1.2 equiv), NaOtBu (1.5 equiv), and BrettPhos Pd G3 precatalyst (2-5 mol%)[2].
Internal Standard Addition (Crucial): Add exactly 0.1 equivalents of 1,3,5-trimethoxybenzene (or 1,4-difluorobenzene if using 19F NMR) to the solid mixture.
Solvent & Initiation: Add anhydrous, degassed toluene (0.1 M). Seal the vessel and heat to 100 °C[2].
Self-Validation (IPC - Mass Balance Check): At t=2 hours, cool the reaction briefly and withdraw a 50 µL aliquot. Dilute in CDCl3 and acquire a rapid 1H NMR (or 19F NMR) spectrum.
Diagnostic: Integrate the product peak and the remaining aryl halide peak against the internal standard. Calculate the mass balance.
Interpretation: If the sum of the product and remaining starting material is <80%, your catalyst is actively promoting hydrodehalogenation or homocoupling. This validates that the reductive elimination is still too slow, indicating you must switch to an even bulkier system like the (tBu3P)Pd(Ar)Br oxidative addition complex[4]. If mass balance is >95%, continue heating until starting material is consumed.
📚 References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents
Source: PMC / NIH
URL:[Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst
Source: ACS Catalysis
URL:[Link]
Technical Support Center: Handling Moisture Sensitivity of Amine Hydrochloride Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and formulation scientists who encounter severe handling and stability issues when working with amine hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center.
As a Senior Application Scientist, I frequently consult with researchers and formulation scientists who encounter severe handling and stability issues when working with amine hydrochloride salts. While hydrochloride salts are the pharmaceutical industry standard for enhancing the aqueous solubility of basic active pharmaceutical ingredients (APIs), they introduce a critical vulnerability: profound moisture sensitivity.
This guide provides a mechanistic framework and self-validating protocols to help you troubleshoot deliquescence, hydrate formation, and salt disproportionation in your workflows.
Part 1: The Causality of Moisture Vulnerability
Amine hydrochlorides are highly polar. The chloride counterion readily establishes hydrogen bonding interactions with atmospheric water molecules. Depending on the lattice energy of the specific polymorph, this interaction manifests in three distinct ways:
Physisorption: Surface-level moisture accumulation that is generally reversible.
Hydrate Formation: Water molecules become stoichiometrically incorporated into the crystal lattice, permanently altering the drug's thermodynamic activity, solubility, and dissolution rates .
Deliquescence & Salt Disproportionation: If the ambient relative humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the salt, the solid dissolves in its own absorbed moisture, creating a localized aqueous microenvironment. If basic excipients or impurities are present, the microenvironmental pH can exceed the
pHmax
(the pH at which the solubility of the ionized salt equals the unionized free base). This triggers salt disproportionation , where the salt dissociates, precipitating the poorly soluble free base and volatilizing HCl .
Figure 1: Mechanism of moisture-induced salt disproportionation in amine hydrochlorides.
Part 2: Troubleshooting Guide (FAQs)
Q1: My amine hydrochloride powder turned into a sticky, gummy paste overnight. What happened, and can I salvage it?Causality: Your compound experienced deliquescence. The ambient RH in your laboratory exceeded the DRH of the specific polymorph. The sticky paste is not necessarily a chemical degradation of the API molecule itself, but a physical phase transition driven by the chloride lattice collapsing into an aqueous solution.
Action: Do not apply high heat (e.g., oven drying at >60°C), as moisture combined with heat can accelerate hydrolysis or thermal disproportionation. Instead, dissolve the paste in a minimal amount of anhydrous solvent (e.g., methanol or ethanol), re-precipitate using a non-polar anti-solvent (like anhydrous diethyl ether), and filter under a stream of dry nitrogen. Store the recovered powder in a vacuum desiccator over
P2O5
.
Q2: During formulation stability testing, the dissolution rate of my amine-HCl salt dropped significantly after 1 month at 40°C/75% RH. Why?Causality: This is a classic case of moisture-induced salt disproportionation. The high humidity allowed water to penetrate the solid dosage form. If your formulation contains slightly basic excipients (like magnesium stearate or sodium croscarmellose), the absorbed water created a microenvironment with a pH higher than the
pHmax
of your amine salt. The salt subsequently converted back into the highly insoluble free base .
Action: You must buffer the microenvironment. Reformulate by adding an acidifier (e.g., citric acid or fumaric acid) to suppress the microenvironmental pH, or switch to a less hygroscopic, more hydrophobic counterion (e.g., mesylate or sulfate) to prevent the initial moisture uptake .
Q3: How do I distinguish between surface moisture (physisorption) and true hydrate formation in my new API batch?Causality: Physisorption is weakly bound surface water that fluctuates directly with ambient humidity. Hydrates involve water tightly bound within the crystal lattice via hydrogen bonds, requiring specific activation energies to remove.
Action: Perform Dynamic Vapor Sorption (DVS). A continuous, reversible DVS isotherm indicates physisorption. A distinct step-change in mass at a specific RH, coupled with a hysteresis loop during the desorption cycle, confirms hydrate formation .
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, any suspected moisture issue must be empirically validated. The following protocols act as self-validating systems to confirm the physical state of your salt before proceeding with downstream synthesis or formulation.
This protocol quantifies hygroscopicity and differentiates between adsorption mechanisms.
Sample Preparation: Accurately weigh 10–20 mg of the amine hydrochloride salt into the pre-cleaned quartz sample pan of the DVS microbalance.
Equilibration (Drying): Dry the sample at 0% RH (using a dry nitrogen carrier gas) at 25°C until the mass change is less than 0.002% per minute. This establishes your anhydrous baseline.
Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. The system must hold at each step until mass equilibrium is reached (
dm/dt<0.002%/min
) before advancing.
Desorption Cycle: Decrease the RH in 10% decrements from 90% back to 0% RH, utilizing the identical equilibrium criteria.
Data Analysis: Plot the change in mass (%) versus RH. A gap (hysteresis) between the sorption and desorption curves validates bulk absorption (hydrate formation), whereas overlapping curves validate surface physisorption.
Figure 2: Dynamic Vapor Sorption (DVS) workflow for evaluating hydrate formation vs. physisorption.
For highly deliquescent salts (Class 4/5), atmospheric exposure must be eliminated to prevent disproportionation.
Purging: Ensure the glovebox is purged with high-purity Argon or Nitrogen, maintaining
O2
and
H2O
sensors below 1 ppm.
Transfer: Place the sealed API container, anti-static spatulas, and pre-tared reaction vials into the antechamber. Cycle the antechamber vacuum/inert gas at least three times to strip ambient moisture.
Manipulation: Open the API container only inside the main chamber. Weigh the required mass into the pre-tared vial to prevent static-induced weighing errors common with dry powders.
Sealing: Seal the vial with a PTFE-lined septum cap before removing it from the glovebox.
Part 4: Quantitative Data Presentation
To standardize the assessment of moisture sensitivity across development teams, we utilize the European Pharmacopoeia (Ph. Eur.) classification system. This is based on the quantitative DVS mass uptake at 80% RH and 25°C .
Hygroscopicity Class
Mass Increase at 80% RH (%)
Physical Behavior & Handling Requirement
Non-hygroscopic
< 0.2%
Stable in ambient air. Standard benchtop handling permitted.
Slightly hygroscopic
0.2% – 2.0%
Absorbs surface moisture. Store in tightly sealed containers.
Hygroscopic
2.0% – 15.0%
Significant moisture uptake. Requires desiccant storage and rapid handling.
Very hygroscopic
> 15.0%
High risk of hydrate formation. Handle under dry nitrogen or in a glovebox.
Deliquescent
Sufficient to form a liquid
Dissolves in absorbed moisture. Strict glovebox handling is mandatory.
References
Reutzel-Edens, S. M., et al. (2018). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate.[Link]
Thakral, N. K., & Kelly, R. C. (2017). Salt disproportionation: A material science perspective. Science.gov / PubMed.[Link]
Gupta, D., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH).[Link]
Troubleshooting
Technical Support Center: Overcoming Steric Hindrance in Difluoromethyl Amine Derivatization
Welcome to the Advanced Derivatization Support Portal . This knowledge base is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the introduction of the difluoromethy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Derivatization Support Portal . This knowledge base is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the introduction of the difluoromethyl (-CF₂H) bioisostere into sterically demanding amine scaffolds.
Below, you will find root-cause analyses, verified troubleshooting guides, and self-validating protocols to bypass steric barriers in your synthetic workflows.
Knowledge Base: The Mechanistic Barrier of Steric Hindrance
Before troubleshooting, it is critical to understand why bulky amines resist difluoromethylation. The singlet ground state of difluorocarbene (:CF₂) possesses a filled sp² orbital and an empty p-orbital. For successful N-difluoromethylation, the nitrogen's lone pair must donate into the empty p-orbital of the carbene.
Bulky substituents on secondary amines create severe steric repulsion (A-strain) along the Bürgi-Dunitz trajectory, drastically raising the activation energy barrier. Consequently, the highly reactive :CF₂ intermediate either dimerizes, hydrolyzes, or reacts with less hindered nucleophilic sites (like oxygen), leading to poor chemoselectivity and low yields.
Caption: Mechanistic pathway of difluorocarbene reactivity with amines based on steric hindrance.
Troubleshooting Tickets & FAQs
Ticket #1042: Low Yields with Bulky Acyclic Secondary Amines
User Query: I am trying to directly difluoromethylate a bulky secondary amine (N-cyclohexyl derivative) using TMSCF₂Br, but I am only recovering starting material and carbene decomposition products. How can I overcome this?
Root Cause Analysis:
Direct difluoromethylation of highly hindered acyclic secondary amines is thermodynamically and kinetically unfavorable. The N-CF₂H moiety is strongly electron-withdrawing, which destabilizes the transition state if the nitrogen is already sterically encumbered.
Verified Solution:
Abandon direct carbene insertion. Instead, utilize an indirect synthetic strategy that bypasses the steric clash by pre-assembling the fluorinated moiety. Recent breakthroughs demonstrate that synthesizing an N-CF₂H carbamoyl fluoride intermediate via desulfurization-fluorination of a thioformamide allows for seamless downstream derivatization .
Protocol 1: Indirect Synthesis of Sterically Hindered N-CF₂H Amides
This protocol is a self-validating system; do not proceed to the next step without confirming the validation checkpoints.
Thioformamide Synthesis: Formylate your bulky secondary amine, followed by oxygen-sulfur exchange using Lawesson's reagent to yield the thioformamide (R-NH-C(=S)H).
Desulfurization & Fluorination: Dissolve the thioformamide in anhydrous acetonitrile (MeCN). Under an inert atmosphere, add 5.0 equivalents of AgOCF₃ and 3.0 equivalents of AgF. Stir at 50 °C for 15 hours.
Causality Note: AgF facilitates the initial desulfurization, enhancing the fragmentation of AgOCF₃ to deliver the CF₂ source without relying on external bases that cause side reactions.
Validation Checkpoint 1 (¹⁹F NMR): Sample the crude mixture. A successful N-CF₂H carbamoyl fluoride formation will present a characteristic doublet between -90 ppm and -100 ppm with a large geminal coupling constant (²J_{HF} ≈ 70 Hz), and a distinct fluorine signal for the carbamoyl fluoride around +30 ppm.
Isolation: Filter the mixture through Celite to remove Ag₂S precipitates. Evaporate the solvent under reduced pressure to isolate the bench-stable N-CF₂H carbamoyl fluoride.
Derivatization: React the isolated intermediate with the desired Grignard reagent, amine, or alcohol (with 10 mol% DMAP and DIPEA) in dichloromethane (DCM) at room temperature for 16 hours to yield the final N-CF₂H amide, urea, or carbamate.
Validation Checkpoint 2 (TLC/MS): The final product will show a distinct mass shift (-19 Da for loss of F, + mass of nucleophile) and loss of the +30 ppm ¹⁹F NMR signal.
Caption: Experimental workflow for the indirect synthesis of sterically hindered N-CF2H amides.
Ticket #1043: Poor Chemoselectivity in Functionalized N-Heterocycles
User Query: When reacting functionalized quinolin-4-ol with standard difluorocarbene precursors, I get a mixture of N-CF₂H and O-CF₂H products. How do I drive N-selectivity despite the steric bulk around the nitrogen?
Root Cause Analysis:
In ambident nucleophiles like quinolin-4-ol, the nitrogen is inherently more nucleophilic. However, if a bulky functional group (e.g., a carboxylate moiety) is positioned adjacent to the N-H bond, steric hindrance governs the reaction pathway, forcing the carbene to attack the less hindered, albeit less nucleophilic, oxygen atom .
Verified Solution:
To overcome this and force dearomative N-difluoromethylation, switch to a highly reactive, low-cost precursor like bromo(difluoro)acetic acid in the presence of K₂CO₃. This transition-metal-free system generates the carbene at room temperature, allowing kinetic control to favor the nitrogen atom before thermodynamic equilibration drives O-alkylation .
Protocol 2: Dearomative N-Difluoromethylation of N-Heterocycles
Preparation: In an oven-dried flask, dissolve the N-heterocycle (0.5 mmol) in 2.0 mL of anhydrous N,N-dimethylformamide (DMF).
Base Activation: Add 1.25 mmol of finely ground, anhydrous K₂CO₃. Stir for 10 minutes at room temperature to deprotonate the heterocycle and increase nitrogen nucleophilicity.
Carbene Generation: Dropwise, add 0.6 mmol of bromo(difluoro)acetic acid.
Causality Note: The slow addition prevents a sudden spike in :CF₂ concentration, which would otherwise lead to carbene dimerization (tetrafluoroethylene formation) rather than the desired cross-coupling.
Reaction: Stir the mixture at room temperature for 18 hours.
Validation Checkpoint (Reaction Monitoring): Quench a 50 µL aliquot in water, extract with ethyl acetate, and run TLC. The dearomatized N-CF₂H product will typically have a significantly higher Rf value than the highly polar starting material due to the masking of the hydrogen-bond donor.
Workup: Dilute with water to dissolve inorganic salts, extract with ethyl acetate (3x), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Data Center: Quantitative Summary of Derivatization Strategies
To assist in selecting the correct reagent system based on your substrate's steric profile, consult the comparative data below:
Substrate Type
Reagent System
Primary Challenge
Typical Yield
Chemoselectivity (N:O)
Ref
Unhindered N-Heterocycles
Bromo(difluoro)acetic acid + K₂CO₃
None
70–85%
>95:5 (N-selective)
Bulky N-Heterocycles (e.g., adjacent to C=O)
Bromo(difluoro)acetic acid + K₂CO₃
Steric clash favors O-alkylation
78–81%
Variable (Steric dependent)
Functionalized Tertiary Amines
Diethyl bromodifluoromethylphosphonate
Ylide decomposition
80–95%
Exclusively N-selective
Bulky Acyclic Secondary Amines
AgOCF₃ + AgF (Indirect via Thioformamide)
Direct N-CF₂H instability
60–85% (over 2 steps)
Exclusively N-selective
References
Zafrani, Y., et al. "Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines." The Journal of Organic Chemistry, 2016. URL:[Link]
Kumawat, S., et al. "Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid." The Journal of Organic Chemistry, 2025. URL:[Link]
Kumawat, S., et al. "Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals." ChemRxiv, 2025. URL:[Link]
Senatore, R., et al. "Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides." Angewandte Chemie International Edition, 2024. URL:[Link]
Optimization
Technical Support Center: Resolving Aggregation in Fluorinated Peptide Synthesis
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals troubleshoot and resolve th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the severe aggregation issues uniquely associated with the Solid-Phase Peptide Synthesis (SPPS) of fluorinated peptides.
Unlike standard hydrophobic sequences, fluorinated peptides present distinct thermodynamic and kinetic challenges. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield synthesis.
Part 1: Diagnostic FAQs – Understanding the Mechanism of Failure
Q1: Why do my fluorinated peptides aggregate more severely than standard hydrophobic sequences?A1: The failure stems from the dual physicochemical nature of fluorinated amino acids (e.g., pentafluorophenylalanine, hexafluoroleucine). Fluorine is highly electronegative and possesses low polarizability, rendering fluorocarbons both hydrophobic and lipophobic. In the constrained environment of a resin bead, the high local concentration of fluoroalkyl groups forces them to self-associate to minimize contact with standard organic solvents like DMF. This phenomenon, known as the "fluorous effect," drives rapid on-resin aggregation and self-segregation through strong fluorine-fluorine interactions (1[1]). This creates an impermeable β-sheet matrix that blocks reagents, leading to incomplete Fmoc deprotection and truncated deletion sequences ().
Q2: How can I modify my solvent system to disrupt these fluorous interactions during SPPS?A2: Standard SPPS solvents (DMF, NMP) cannot solvate fluorous networks. You must alter the thermodynamic environment by incorporating fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). These solvents act as powerful hydrogen-bond donors that mimic the natural cell membrane environment, effectively disrupting both intermolecular hydrogen bonding and fluorous-fluorous networks (2[2]). Supplementing your coupling solvent with 10–20% HFIP stabilizes the peptide backbone and prevents matrix collapse.
Q3: What internal backbone modifications can physically prevent on-resin aggregation?A3: When external solvent modifications are insufficient, you must physically disrupt the peptide backbone's ability to form β-sheets. The most effective strategy is the incorporation of pseudoproline dipeptides (ΨPro). Pseudoprolines are formed by reversibly protecting Ser, Thr, or Cys residues as oxazolidine or thiazolidine rings. This ring structure strongly prefers a cis-amide bond conformation with the preceding residue, inducing a sharp "kink" in the peptide backbone that physically prevents the growing chain from aligning into aggregation-prone β-sheets (3[3]).
Part 2: Strategy Matrix & Quantitative Data
To select the appropriate intervention, consult the quantitative comparison of aggregation-mitigating strategies below.
Strategy
Recommended Concentration / Usage
Mechanism of Action
Solvation Power (vs DMF)
Impact on Fluorous Aggregation
HFIP Addition
10–20% (v/v) in DMF or DCM
Strong H-bond donor; directly solvates and disrupts fluorous networks.
Superior swelling in fluorinated solvents; prevents hydrophobic matrix collapse.
+++++
High
Part 3: Mechanistic & Workflow Visualizations
The following diagrams illustrate the causality of aggregation and the logical workflow for resolving it.
Mechanism of fluorous aggregation during SPPS and its targeted disruption.
Stepwise workflow for optimizing the synthesis of highly fluorinated peptides.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols include built-in validation checkpoints. Do not proceed to subsequent steps without passing the validation criteria.
Protocol A: HFIP-Assisted Coupling for Highly Fluorinated Amino Acids
Causality: Using HFIP during the coupling step directly solvates the fluorous side chains, preventing them from shielding the N-terminal amine of the growing peptide chain.
Materials:
Fmoc-protected fluorinated amino acid (4.0 eq)
DIC (N,N'-Diisopropylcarbodiimide) (4.0 eq)
Oxyma Pure (4.0 eq)
Solvent: DMF containing 15% (v/v) HFIP
Step-by-Step Methodology:
Resin Swelling: Swell the PEG-based resin (e.g., ChemMatrix, 0.1 mmol scale) in DCM for 15 minutes, followed by DMF for 15 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
Activation: In a separate vial, dissolve the Fmoc-fluorinated amino acid and Oxyma Pure in the DMF/HFIP (15%) solvent mixture. Add DIC and pre-activate for 2 minutes.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes. (If using a microwave synthesizer, heat to 75°C for 15 minutes, ensuring the vessel is rated for HFIP vapor pressure).
Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).
Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a few resin beads.
Pass: Beads remain yellow/colorless (complete coupling). Proceed to the next cycle.
Fail: Beads turn dark blue (free amines present). Perform a secondary coupling using a different chemistry (e.g., HATU/DIEA in NMP).
Protocol B: Strategic Incorporation of Pseudoproline Dipeptides
Causality: Pseudoprolines must be coupled as pre-formed dipeptides (e.g., Fmoc-Xaa-Yaa(ΨMe,MePro)-OH) because the secondary amine of the oxazolidine ring is highly sterically hindered and difficult to acylate on-resin.
Materials:
Fmoc-Xaa-Yaa(ΨMe,MePro)-OH dipeptide (3.0 eq)
HATU (2.9 eq)
DIEA (6.0 eq)
Solvent: DMF
Step-by-Step Methodology:
Sequence Analysis: Identify Ser, Thr, or Cys residues located 2 to 3 positions upstream of the highly fluorinated/aggregation-prone region.
Activation: Dissolve the pseudoproline dipeptide and HATU in minimal DMF. Add DIEA and pre-activate for exactly 1 minute (prolonged activation of pseudoprolines can lead to epimerization).
Coupling: Add the mixture to the deprotected resin. Agitate for 90 to 120 minutes at room temperature.
Validation Checkpoint (Micro-cleavage): Withdraw 1 mg of resin. Treat with 100 µL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 1 hour. Precipitate with cold ether, centrifuge, dissolve in MeCN/H2O, and analyze via LC-MS.
Pass: Major peak corresponds to the expected mass (Note: the TFA cleavage tracelessly removes the pseudoproline ring, reverting it to standard Ser/Thr/Cys).
Capping: Treat the bulk resin with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines and prevent deletion sequences from propagating.
Determining Enantiomeric Excess of (2R)-1,1-Difluoropentan-2-amine: A Comparative Methodological Guide
As the pharmaceutical and agrochemical industries increasingly rely on fluorinated aliphatic amines to improve metabolic stability and lipophilicity, the accurate determination of their enantiomeric excess (ee) has becom...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical and agrochemical industries increasingly rely on fluorinated aliphatic amines to improve metabolic stability and lipophilicity, the accurate determination of their enantiomeric excess (ee) has become a critical analytical bottleneck. (2R)-1,1-Difluoropentan-2-amine is a prime example of this challenge. It is a highly polar primary amine, lacks a strong UV-Vis chromophore, and possesses a volatile, low-molecular-weight scaffold.
As a Senior Application Scientist, I have evaluated multiple analytical pathways for this specific class of compounds. This guide objectively compares the gold-standard direct analysis method—Chiral HPLC using Crown Ether stationary phases—against traditional derivatization-based alternatives like ^19^F-NMR and Chiral GC. By understanding the causality behind these experimental choices, researchers can implement self-validating protocols that ensure absolute data integrity.
The Direct Approach: Chiral HPLC via Crown Ether Stationary Phases (The Gold Standard)
For primary amines with the chiral center located directly adjacent to the amino group, direct chromatographic separation is highly preferred to avoid the time and potential kinetic resolution artifacts associated with derivatization. Crown ether-based columns, such as the Daicel CROWNPAK CR(+) or CR-I(+), are specifically engineered for this molecular topology .
The Causality of the Mechanism
Crown ether stationary phases do not rely on standard
π−π
or steric interactions. Instead, they function by forming a host-guest inclusion complex between the chiral crown ether cavity and a fully protonated primary ammonium ion (
−NH3+
).
Why an acidic mobile phase? To ensure 100% protonation of the amine, the mobile phase must be highly acidic (pH 1.0–2.0). Perchloric acid (HClO4) is typically chosen because the perchlorate counter-ion does not compete for the crown ether cavity, unlike chloride or sulfate.
Why sub-ambient temperatures? The formation of the inclusion complex is an exothermic, entropy-driven process. Lowering the column temperature (typically to 15 °C or lower) shifts the equilibrium toward complexation, drastically improving the enantiomeric resolution (
Rs
) .
Self-Validating Protocol
System Suitability (Validation Step): Inject a 1 mg/mL solution of racemic 1,1-difluoropentan-2-amine. Verify that the integration ratio is exactly 50.0:50.0 (
±0.1%
) and that baseline resolution (
Rs>1.5
) is achieved. This proves the method has no inherent enantiomeric bias.
Mobile Phase Preparation: Prepare an aqueous solution of 0.05% perchloric acid (pH ~1.5). Degas thoroughly.
Column Equilibration: Install a CROWNPAK CR(+) column (150 x 4.0 mm, 5 µm). Set the column oven to 15 °C. Equilibrate at 0.4 mL/min until the baseline is stable.
Sample Preparation: Dissolve the (2R)-1,1-Difluoropentan-2-amine sample directly in the mobile phase to a concentration of 2 mg/mL to prevent solvent-induced peak distortion.
Acquisition: Inject 10 µL. Since the analyte lacks a strong UV chromophore, monitor at 200 nm, or preferably, use a Charged Aerosol Detector (CAD) for uniform response.
The Spectroscopic Alternative: ^19^F-NMR via Mosher's Acid Derivatization
When high-throughput screening is not required, or when absolute configuration must be verified alongside enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool .
The Causality of the Mechanism
Direct NMR of enantiomers in an achiral solvent yields identical spectra. By reacting the primary amine with a chiral derivatizing agent (CDA) like (S)-(+)-
α
-methoxy-
α
-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), the enantiomers are converted into diastereomeric amides .
Why ^19^F-NMR? The analyte already possesses a difluoromethyl group (
−CF2H
), and the Mosher's moiety introduces a trifluoromethyl group (
−CF3
). ^19^F-NMR covers a massive chemical shift range (>300 ppm) with zero background interference from the solvent or impurities, allowing for pristine baseline resolution of the diastereomers.
Self-Validating Protocol
Reaction Setup: In a dry vial, dissolve 10 mg of the amine in 0.5 mL of anhydrous CDCl3. Add 2.0 equivalents of anhydrous pyridine to act as an acid scavenger.
Derivatization: Add 1.2 equivalents of (S)-(+)-MTPA-Cl. Stir at room temperature for 30 minutes.
Internal Validation Step: Acquire a standard ^1H-NMR spectrum first. Integrate the Mosher's methoxy group (
−OCH3
) against the analyte's aliphatic chain to confirm 100% conversion. If unreacted amine remains, kinetic resolution may skew the ee calculation.
Acquisition & Calculation: Acquire a ^19^F-NMR spectrum with ^1H decoupling. Integrate the distinct
−CF3
signals of the (R,S) and (S,S) diastereomers. The ratio of these integrals directly equals the enantiomeric ratio (er), from which ee is calculated.
The Volatility Approach: Chiral GC Post-Derivatization
Gas Chromatography (GC) offers exceptional resolving power but is fundamentally incompatible with highly polar, free primary amines due to severe hydrogen bonding with residual silanol groups on the column wall, which causes irreversible peak tailing.
The Causality of the Mechanism
To utilize Chiral GC, the amine must be "capped." Reacting the sample with Trifluoroacetic anhydride (TFAA) converts the polar primary amine into a highly volatile, non-polar trifluoroacetamide .
Why TFAA? The addition of the trifluoroacetyl group significantly lowers the boiling point of the molecule compared to standard acetylation, making it ideal for GC analysis on cyclodextrin-based chiral stationary phases (e.g., Chirasil-Dex CB).
Self-Validating Protocol
Derivatization: Dissolve 5 mg of the amine in 1 mL of dichloromethane (DCM). Add 50 µL of TFAA and 50 µL of triethylamine. Incubate at 40 °C for 20 minutes.
Quenching (Validation Step): Add 1 mL of water to quench excess TFAA. Extract the organic layer and dry over anhydrous Na2SO4. This extraction ensures no acidic byproducts degrade the sensitive cyclodextrin GC column.
Acquisition: Inject 1 µL into a GC-FID equipped with a
β
-cyclodextrin column. Run a temperature gradient starting at 80 °C, ramping at 2 °C/min to 150 °C.
Quantitative Performance Comparison
To objectively select the appropriate method for your laboratory, consider the quantitative performance metrics outlined in the table below.
Analytical Metric
Chiral HPLC (Crown Ether)
^19^F-NMR (Mosher's Deriv.)
Chiral GC (TFAA Deriv.)
Primary Advantage
Direct analysis, no derivatization
Absolute configuration + ee
High theoretical plate count
Analysis Time
15–20 minutes
5 minutes (post-prep)
25–35 minutes
Sample Prep Time
< 2 minutes
30–45 minutes
30 minutes
Limit of Detection (LOD)
~0.05% ee (with CAD detector)
~1.0% ee
~0.1% ee
Destructive?
No (can be recovered)
Yes (covalently modified)
Yes (covalently modified)
Self-Validation Mechanism
Racemic 50:50 baseline check
Stoichiometric ^1H integration
Racemic derivatization check
Methodological Decision Workflow
Use the following logical framework to determine the optimal pathway for assessing the enantiomeric excess of (2R)-1,1-Difluoropentan-2-amine based on your project's constraints.
Decision logic for selecting the optimal enantiomeric excess determination method.
Conclusion
For the routine determination of enantiomeric excess of (2R)-1,1-Difluoropentan-2-amine, Chiral HPLC using a Crown Ether stationary phase stands out as the superior product choice. It eliminates the kinetic risks of derivatization and provides rapid, highly reproducible results. However, for laboratories lacking specialized chiral columns or CAD detectors, ^19^F-NMR via Mosher's acid derivatization remains an exceptionally robust, structurally informative, and self-validating alternative.
References
Jhansi, T. N., et al. "Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide." Asian Journal of Chemistry, 2019. URL: [Link]
Herrera, B. T., et al. "Optical Analysis of Reaction Yield and Enantiomeric Excess: A New Paradigm Ready for Prime Time." Journal of the American Chemical Society, 2018. URL:[Link]
Prestly, M. R. "CHIRAL LITHIUM AMIDES: REACTIVITY STUDIES AND APPLICATIONS TO TARGET SYNTHESIS." University of Birmingham E-Theses Repository, 2013. URL:[Link]
Comparative
Strategic Modulation of Aliphatic Amines: A Comparative Guide on the Bioactivity of Difluoro vs. Non-Fluoro Pentan-2-amine
As a Senior Application Scientist, I frequently encounter the pharmacokinetic bottlenecks associated with basic aliphatic amines in lead optimization. Pentan-2-amine is a highly versatile pharmacophore, but its strong ba...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the pharmacokinetic bottlenecks associated with basic aliphatic amines in lead optimization. Pentan-2-amine is a highly versatile pharmacophore, but its strong basicity often results in poor membrane permeability, rapid metabolic clearance, and off-target electrostatic binding.
The strategic introduction of a gem-difluoro group (e.g., 3,3-difluoropentan-2-amine) represents a transformative bioisosteric approach. This guide provides an objective, data-driven comparison of non-fluoro versus difluoro pentan-2-amine, detailing the mechanistic causality behind the "fluorine effect" and providing self-validating experimental protocols for your drug development workflows.
The Mechanistic Causality of the "Fluorine Effect"
To understand the bioactivity shift between these two molecules, we must analyze the fundamental physicochemical alterations driven by fluorine substitution:
pKa Attenuation via Inductive Effects: Fluorine's extreme electronegativity (Pauling scale 3.98) exerts a powerful electron-withdrawing inductive effect (-I). In standard non-fluoro pentan-2-amine, the nitrogen lone pair is highly available, yielding a pKa of ~10.6. By introducing a gem-difluoro group at the beta position, electron density is pulled away from the nitrogen, [1].
Lipophilicity and LogD Optimization: While intrinsic lipophilicity (LogP) increases slightly due to the hydrophobicity of the C-F bond, the critical impact is on LogD at physiological pH (7.4). The lowered pKa means a significantly larger fraction of the difluoro amine exists in its neutral state, facilitating passive diffusion across lipid bilayers.
Metabolic Shielding: The strong, blocking cytochrome P450-mediated alpha- and beta-oxidation pathways that rapidly degrade the non-fluoro analog[2].
Target Engagement: In specific enzyme pockets, such as the active site of Cathepsin K, a fully protonated amine suffers from electrostatic repulsion or high desolvation penalties. A less basic, without carrying an obligatory positive charge, drastically enhancing target affinity[3].
Logical flow of gem-difluorination effects on pharmacokinetics and bioactivity.
Quantitative Physicochemical Comparison
The following table synthesizes the quantitative differences between the two scaffolds, highlighting how structural changes translate to pharmacological implications.
Property
Pentan-2-amine (Non-Fluoro)
3,3-Difluoropentan-2-amine
Pharmacological Implication
pKa (Amine)
~ 10.6
~ 8.2
Difluoro analog is significantly less basic, reducing off-target electrostatic binding.
LogP (Intrinsic)
~ 1.2
~ 1.6
Fluorine increases intrinsic lipophilicity slightly due to low polarizability.
LogD (pH 7.4)
~ -1.5 (Highly ionized)
~ 0.8 (Highly neutral)
Massive improvement in passive membrane permeability and oral bioavailability.
Metabolic t1/2 (HLM)
< 15 min
> 60 min
gem-Difluoro group sterically and electronically shields adjacent C-H bonds from CYP450.
Target Affinity
Moderate (Charge penalty)
High (Optimal H-bond donor)
Unprotonated amine serves as a superior hydrogen bond donor in hydrophobic pockets.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the data supporting these comparisons must be derived from robust, self-validating assays. Below are the standardized workflows for evaluating the physicochemical and metabolic properties of these amines.
Step-by-step experimental workflow for evaluating physicochemical and metabolic properties.
Objective: Accurately measure the basicity shift caused by the gem-difluoro group.
Sample Preparation: Dissolve 2 mg of the test amine (as a hydrochloride salt) in 10 mL of 0.15 M KCl. Causality Note: 0.15 M KCl is used to maintain a constant ionic strength that mimics physiological conditions, ensuring the measured pKa is biologically relevant.
Titration Setup: Utilize an automated potentiometric titrator equipped with a glass pH electrode, freshly calibrated with standard buffers (pH 4.0, 7.0, 10.0).
Execution: Titrate the solution with standardized 0.1 M NaOH under a strict nitrogen atmosphere at 25.0 ± 0.1 °C. Causality Note: The nitrogen purge is critical; basic aliphatic amines rapidly absorb atmospheric CO2 to form carbamates, which artificially skews the pKa measurement.
Data Analysis: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.
System Validation: Run a concurrent titration of Propranolol (known pKa ~9.5). If the calculated pKa deviates by >0.1 units from the literature value, recalibrate the pH electrode and verify the titer of the NaOH solution.
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
Objective: Quantify the protective steric and electronic effects of fluorination against CYP450-mediated oxidation.
Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg protein/mL), 1 µM test compound (pentan-2-amine or the difluoro analog), and phosphate buffer (100 mM, pH 7.4) in a 96-well plate.
Initiation: Pre-incubate the mixture at 37 °C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).
Quenching: At defined time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Note: Acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity to ensure precise temporal snapshots of metabolism.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
System Validation: Include Verapamil as a high-clearance positive control. The assay is only validated if Verapamil demonstrates a rapid degradation profile (t1/2 < 15 min), confirming the enzymatic viability of the microsomes and the activity of the NADPH regenerating system.
Conclusion
The transition from a standard aliphatic amine to a gem-difluoro analog is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical identity. By suppressing the pKa and shielding vulnerable C-H bonds, difluoropentan-2-amine derivatives overcome the inherent limitations of basic amines, offering researchers a highly optimized building block for next-generation therapeutics.
References
WO2005021487A1 - Cathepsin inhibitors
Source: Google Patents
URL
The Fluorine Effect: Comparative Lipophilicity (LogP/LogD) and Basicity of Fluorinated vs. Alkyl Amines
Executive Summary In modern medicinal chemistry, the bioisosteric replacement of hydrogen or alkyl groups with fluorine is a highly strategic maneuver used to optimize a drug candidate's absorption, distribution, metabol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the bioisosteric replacement of hydrogen or alkyl groups with fluorine is a highly strategic maneuver used to optimize a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile[1]. When applied to aliphatic amines, fluorination triggers a complex interplay between intrinsic lipophilicity (LogP) and basicity (pKa). This guide provides an in-depth, data-driven comparison of fluorinated amines versus their non-fluorinated alkyl counterparts, detailing the mechanistic causality behind their physicochemical shifts and providing validated protocols for their experimental determination.
Mechanistic Causality: The Paradox of Fluorine
To understand the comparative performance of fluorinated amines, one must decouple intrinsic lipophilicity (LogP of the neutral species) from effective lipophilicity at physiological pH (LogD
7.4
).
The Inductive Effect and pKa Modulation
Fluorine is the most electronegative element. When placed in the
α
,
β
, or
γ
position relative to an amine, it exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pair, drastically destabilizing the conjugate acid and lowering the amine's pKa[2]. The effect is additive and distance-dependent.
The "Polar Hydrophobic" Nature of the C-F Bond
A common misconception is that adding fluorine always increases lipophilicity. While perfluorination (e.g., -CF
3
) creates a bulky, electron-dense cloud that water cannot easily solvate (increasing LogP), mono- and di-fluorination often decrease intrinsic LogP[3]. This occurs because the highly polarized C-F bond introduces a local dipole that can participate in dipole-dipole interactions with water, counteracting the hydrophobic surface area.
The Henderson-Hasselbalch Shift
The true power of fluorinated amines lies in their LogD
7.4
. Because the pKa is significantly lowered, the Henderson-Hasselbalch equilibrium shifts. At pH 7.4, a standard alkyl amine (pKa ~10.5) is >99.9% protonated and highly polar. A fluorinated analogue (pKa ~7.5 - 8.5) will have a vastly higher fraction of unionized (neutral) molecules. Since the neutral species is orders of magnitude more lipophilic than the cation, the overall LogD
7.4
of the fluorinated amine is almost universally higher, driving superior membrane permeability[4].
Logical cascade illustrating how fluorine-induced pKa reduction drives physiological LogD.
To objectively evaluate these effects, we compare matched molecular pairs of acyclic and cyclic amines.
Table 1: Acyclic Amines (Ethylamine Series)
This series demonstrates the transition from a highly basic alkyl amine to a perfluorinated analogue[5]. Notice how mono-fluorination slightly decreases intrinsic LogP due to polarity, while perfluorination increases it due to hydrophobic bulk.
Compound
Structure
pKa
LogP (Intrinsic)
LogD
7.4
(Effective)
Ethylamine
CH
3
CH
2
NH
2
10.6
0.13
~ -3.0
2-Fluoroethylamine
FCH
2
CH
2
NH
2
9.0
0.05
~ -1.5
2,2,2-Trifluoroethylamine
CF
3
CH
2
NH
2
5.7
1.20
1.20
Data Interpretation: 2,2,2-Trifluoroethylamine is entirely unionized at pH 7.4; thus, its LogD equals its LogP. Its basicity is so heavily attenuated that it no longer functions as a physiological cation.
Table 2: Cyclic Amines (Piperidine Series)
Piperidines are ubiquitous in drug discovery. Fluorination at the 3-position introduces the "Gauche Effect," where the C-F bond prefers an axial orientation to align favorably with the N-H anti-bonding orbital, further influencing solvation and basicity[4].
Compound
pKa
LogP (Intrinsic)
LogD
7.4
(Effective)
Physiological State (pH 7.4)
Piperidine
10.5
1.50
-1.50
>99.9% Cationic
3-Fluoropiperidine
8.4
1.30
0.30
~90% Cationic / 10% Neutral
3,3-Difluoropiperidine
7.5
1.20
0.90
~55% Cationic / 45% Neutral
Data Interpretation: While the intrinsic LogP drops slightly with each added fluorine (due to the polar C-F dipole), the LogD
7.4
skyrockets. The difluoro-analogue is nearly 250 times more lipophilic at physiological pH than the parent piperidine.
Experimental Methodologies
Because aliphatic fluorinated amines often lack a UV chromophore, standard UV-based shake-flask methods are insufficient[6]. The following self-validating protocols utilize LC-MS/MS and potentiometry to ensure high-fidelity data.
Protocol A: Determination of LogD
7.4
via Shake-Flask LC-MS/MS
This protocol measures the distribution coefficient of the amine between 1-octanol and aqueous buffer.
Materials:
1-Octanol (HPLC grade, pre-saturated with buffer)
10 mM Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with octanol)
Analyte stock (10 mM in DMSO)
Step-by-Step Procedure:
System Equilibration: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.
Spiking: Add 10 µL of the 10 mM analyte stock to a glass vial containing 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated 1-octanol. (Final DMSO concentration = 0.5%, minimizing co-solvent effects).
Partitioning: Cap the vial tightly and vortex vigorously for 1 hour at room temperature to achieve thermodynamic equilibrium.
Phase Separation: Centrifuge the emulsion at 3000 x g for 15 minutes to ensure complete phase separation.
Sampling & Dilution: Carefully extract 50 µL from the octanol layer (top) and 50 µL from the aqueous layer (bottom) using separate glass syringes. Dilute both samples 1:100 in methanol to ensure they fall within the linear dynamic range of the mass spectrometer.
LC-MS/MS Quantification: Inject samples into a triple quadrupole LC-MS/MS utilizing Electrospray Ionization (ESI+). Integrate the Area Under the Curve (AUC) for the analyte's specific Multiple Reaction Monitoring (MRM) transition.
Calculation: Calculate LogD using the formula:
LogD=Log10(AUCoctanol/AUCaqueous)
.
Step-by-step experimental workflow for determining LogD7.4 using the shake-flask LC-MS/MS method.
Protocol B: pKa Determination via Potentiometric Titration
Procedure:
Dissolve 1-2 mg of the fluorinated amine in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
Submerge a calibrated glass pH electrode into the solution under a nitrogen atmosphere (to prevent CO
2
absorption).
Titrate with standardized 0.1 M NaOH or 0.1 M HCl using an automated titrator.
Plot the volume of titrant versus pH. The pKa is derived from the inflection point of the titration curve using the Bjerrum function.
Strategic Applications in Drug Development
Why do medicinal chemists systematically replace alkyl amines with fluorinated analogues?
Mitigation of hERG Toxicity: The hERG potassium channel, a primary anti-target responsible for cardiotoxicity (QT prolongation), strongly binds basic, lipophilic cations. By lowering the pKa of a piperidine ring via fluorination, the cationic charge at physiological pH is reduced, drastically lowering hERG affinity[4].
Prevention of Lysosomal Trapping (Phospholipidosis): Highly basic alkyl amines (pKa > 10) easily cross cell membranes in their neutral state but become protonated and trapped inside acidic lysosomes (pH ~4.5). Fluorinated amines (pKa ~7.5) maintain a higher neutral fraction even in mildly acidic environments, preventing toxic accumulation[4].
Metabolic Stability: Fluorine substitution at the
β
-position of an amine increases the oxidation potential of the molecule, protecting the adjacent C-H bonds from cytochrome P450-mediated N-dealkylation[1].
References
ChemRxiv. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective". ChemRxiv. Available at:[Link]
National Institutes of Health (NIH). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective". PMC. Available at:[Link]
ACS Publications. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange". Journal of Medicinal Chemistry. Available at:[Link]
ResearchGate. "Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method". ResearchGate. Available at:[Link]
A Researcher's Guide to Infrared (IR) Spectroscopy Analysis of Amine Hydrochloride Salts
For researchers, scientists, and drug development professionals, the accurate characterization of amine-containing active pharmaceutical ingredients (APIs) is a critical step in ensuring product quality and stability. Ma...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate characterization of amine-containing active pharmaceutical ingredients (APIs) is a critical step in ensuring product quality and stability. Many of these APIs are formulated as hydrochloride salts to enhance their solubility and bioavailability. Infrared (IR) spectroscopy is a powerful and accessible analytical technique for the structural elucidation and verification of these compounds. However, the transformation of a free amine to its hydrochloride salt induces significant and characteristic changes in the IR spectrum. Understanding these changes is paramount for accurate spectral interpretation.
This comprehensive guide provides an in-depth comparison of the IR spectral features of free amines and their corresponding hydrochloride salts. We will delve into the underlying principles governing these spectral shifts, offer practical guidance on sample preparation, and provide a systematic approach to spectral analysis, supported by experimental data and established protocols.
The Fundamental Shift: Protonation and its Spectroscopic Consequences
The core difference between a free amine and its hydrochloride salt lies in the protonation of the nitrogen atom. In the presence of hydrochloric acid, the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺), forming an ammonium cation (R-NH₃⁺, R₂-NH₂⁺, or R₃-NH⁺) and a chloride anion (Cl⁻). This fundamental chemical transformation has profound effects on the vibrational modes of the molecule, which are directly observed in the IR spectrum.
The most dramatic changes occur in the region where N-H bond vibrations are observed. In the salt form, the newly formed N-H bonds are part of a positively charged ammonium group, which leads to strong hydrogen bonding with the chloride counter-ion and other salt molecules in the crystal lattice. This extensive hydrogen bonding is the primary cause for the significant broadening and shifting of the N-H stretching and bending vibrations.
A Comparative Analysis of IR Spectra: Free Amines vs. Hydrochloride Salts
The most effective way to understand the impact of salt formation is to directly compare the spectra of the free amine and its hydrochloride salt. The following sections break down the key spectral regions and the expected changes for primary, secondary, and tertiary amines.
N-H Stretching Region (3500 - 2500 cm⁻¹)
This region is often the most informative for identifying the presence of an amine and determining its class, and it undergoes the most significant changes upon protonation.
Primary Amines (R-NH₂): In their free base form, primary amines typically exhibit two distinct, sharp to medium bands in the 3400-3250 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2] Upon conversion to the hydrochloride salt (R-NH₃⁺), these sharp peaks are replaced by a very broad and intense absorption band, often spanning from approximately 3200 cm⁻¹ down to 2500 cm⁻¹.[3][4] This broad "ammonium band" is a hallmark of the salt and is a direct consequence of the strong N⁺-H···Cl⁻ hydrogen bonding.
Secondary Amines (R₂-NH): Free secondary amines show a single, weaker N-H stretching band between 3350 and 3310 cm⁻¹.[1][5] Similar to primary amines, the hydrochloride salt (R₂-NH₂⁺) displays a broad and strong absorption in the 3000-2700 cm⁻¹ region.[6][7]
Tertiary Amines (R₃-N): Tertiary amines lack an N-H bond and therefore do not show any absorption in the N-H stretching region of the IR spectrum.[1][8] This absence is a key identifying feature. However, upon forming a hydrochloride salt (R₃-NH⁺), a new, broad, and strong N-H stretching band appears, typically in the 2700-2300 cm⁻¹ range.[6][7] The appearance of this band is definitive proof of salt formation.
N-H Bending Region (1650 - 1500 cm⁻¹)
Changes in this region can further corroborate the information obtained from the stretching region.
Primary Amines: Free primary amines show an N-H bending (scissoring) vibration between 1650 and 1580 cm⁻¹.[1][2] In the hydrochloride salt, this band is often shifted and can be observed as a broad absorption around 1600-1500 cm⁻¹.
Secondary Amines: The N-H bending vibration of free secondary amines is typically weak and can be difficult to observe.[1] However, in the hydrochloride salt, a more prominent N-H bending band appears in the 1620-1560 cm⁻¹ region, which can be a useful diagnostic tool.[6][9][10]
Tertiary Amines: As they lack N-H bonds, free tertiary amines do not have N-H bending vibrations. The hydrochloride salt, having gained an N-H bond, will exhibit a new bending vibration, though it may be less distinct than in primary and secondary amine salts.
Summary of Key Vibrational Frequencies
The following table summarizes the expected IR absorption ranges for free amines and their hydrochloride salts, allowing for a direct comparison.
Experimental Protocols: Best Practices for Sample Preparation
The quality of your IR spectrum is highly dependent on proper sample preparation. For solid amine hydrochloride salts, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) spectroscopy.
A Word of Caution: The Halide Ion Exchange Phenomenon
When preparing pellets of hydrochloride salts, it is crucial to be aware of the potential for halide ion exchange if using Potassium Bromide (KBr). The bromide ions from the KBr matrix can exchange with the chloride ions of the sample, leading to a mixed halide salt or even the formation of the hydrobromide salt.[11] This can result in a distorted spectrum. To avoid this artifact, it is highly recommended to use Potassium Chloride (KCl) as the pelleting material for hydrochloride salts. [11][12]
Drying: Dry the KCl powder in an oven at 110°C for at least 4 hours to remove any absorbed water, which can interfere with the spectrum. Store in a desiccator.
Grinding: Place approximately 1-2 mg of the amine hydrochloride salt sample and 100-200 mg of dried KCl into a clean agate mortar.[12]
Mixing: Gently grind the sample and KCl together with the pestle for several minutes until a fine, homogeneous powder is obtained.[13] The goal is to reduce the particle size of the sample to minimize scattering of the IR radiation.
Pellet Formation: Transfer the powder mixture to the die of a pellet press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) to form a transparent or translucent pellet.[13]
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then acquire the sample spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a rapid and often preferred method as it requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).
Materials:
Amine hydrochloride salt sample (solid or powder)
FTIR spectrometer equipped with an ATR accessory
Solvent for cleaning (e.g., isopropanol)
Procedure:
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum with nothing on the crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
Sample Application: Place a small amount of the solid amine hydrochloride salt onto the ATR crystal, ensuring complete coverage of the crystal surface.
Apply Pressure: Use the pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.
Analysis: Collect the IR spectrum of the sample.
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with a soft cloth or wipe dampened with an appropriate solvent like isopropanol.[14]
Visualizing the Workflow and Spectral Differences
To further clarify the process and the expected outcomes, the following diagrams illustrate the experimental workflow and the key spectral distinctions.
Caption: Experimental workflow for IR analysis of amine hydrochloride salts.
Caption: Key spectral differences between a free primary amine and its HCl salt.
Conclusion: A Powerful Tool for Structural Verification
Infrared spectroscopy provides a rapid, reliable, and information-rich method for the analysis of amine hydrochloride salts. The key to accurate interpretation lies in recognizing the profound impact of protonation and subsequent hydrogen bonding on the vibrational spectra. The disappearance of the sharp N-H stretching bands of the free amine and the appearance of a broad, intense ammonium band in the salt are the most definitive indicators of successful salt formation. By employing appropriate sample preparation techniques, particularly the use of KCl for pelleting to avoid ion exchange, researchers can obtain high-quality spectra for unambiguous structural confirmation. This guide provides the foundational knowledge and practical protocols to confidently apply IR spectroscopy in the critical task of characterizing amine hydrochloride salts in research and development.
References
IR: amines. (n.d.). In University of Calgary. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 597-606.
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4).
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 40(4), 589-596.
University of Helsinki. (n.d.). Experiment 4: Gas phase IR spectroscopy (HCl). Retrieved from [Link]
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
Shimadzu (Italia). (n.d.). KBr Pellet Method. Retrieved from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
Unknown. (n.d.). Infrared Spectroscopy –IR 100 – Instructions for setup and sampling. Retrieved from [Link]
Cataldo, S., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]
Hamann, S. D., & Linton, M. (1978, January 1). The influence of pressure on the infrared spectra of hydrogen-bonded solids. VI. Ammonium salts. Australian Journal of Chemistry, 31(1), 11-18.
Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]
OpenStax adaptation 1 - NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Quantum Design Europe. (n.d.). Good to know about KBr pellets. Retrieved from [Link]
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
Unknown. (n.d.). Experiment- 6. Retrieved from [Link]
Quimica Organica. (n.d.). IR Spectrum: Amines. Retrieved from [Link]
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Retrieved from [Link]
Allen. (2025, November 4). Amines Identification: Tests for Primary, Secondary & Tertiary Amines. Retrieved from [Link]
SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Retrieved from [Link]
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]
Idem, R., et al. (2014). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels, 28(4), 2568-2579.
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]